Product packaging for Osilodrostat(Cat. No.:CAS No. 928134-65-0)

Osilodrostat

Cat. No.: B612234
CAS No.: 928134-65-0
M. Wt: 227.24 g/mol
InChI Key: USUZGMWDZDXMDG-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Osilodrostat, marketed under the brand name Isturisa, is a potent, oral, non-steroidal inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol biosynthesis . By selectively inhibiting this key enzyme, this compound effectively reduces cortisol production, making it a valuable compound for researching the pathophysiology and treatment of conditions associated with hypercortisolism, such as Cushing's disease and Cushing's syndrome . Its mechanism provides a targeted approach to study the effects of normalizing cortisol levels in experimental models. Clinical studies have demonstrated that this compound leads to rapid and sustained reductions in urinary free cortisol levels . This biochemical control is associated with significant improvements in several comorbidities of hypercortisolism, including hypertension, glycemic control, and lipid profile, offering researchers a tool to investigate the downstream metabolic and cardiovascular effects of cortisol normalization . Furthermore, its research applications extend to exploring potential escape phenomena and the impact of precursor hormone accumulation in a controlled setting . This product is intended For Research Use Only . It is not for diagnostic or therapeutic use, nor for human consumption. All handling and experimental procedures must be conducted by trained laboratory professionals in accordance with appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10FN3 B612234 Osilodrostat CAS No. 928134-65-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13/h1,3,5,7-8,13H,2,4H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUZGMWDZDXMDG-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156570
Record name Osilodrostat
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Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928134-65-0
Record name 4-(R)-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osilodrostat [USAN:INN]
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Record name Osilodrostat
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Record name Osilodrostat
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Record name OSILODROSTAT
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YL4IQ1078
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Solid-State Architecture of Osilodrostat: A Technical Guide to its Crystal Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystal structure analysis of Osilodrostat (LCI699), a potent inhibitor of 11β-hydroxylase, pivotal in the management of Cushing's disease. Understanding the three-dimensional arrangement of this compound, both as an individual molecule and in complex with its biological target, is fundamental to comprehending its mechanism of action, guiding further drug design, and ensuring optimal solid-state properties for pharmaceutical development. This document provides a comprehensive overview of the crystallographic data, experimental methodologies, and key structural insights into this compound.

Crystal Structure of this compound in Complex with Aldosterone Synthase (CYP11B2)

The most insightful structural information for this compound comes from its co-crystallization with a key target enzyme, aldosterone synthase (CYP11B2). This analysis reveals the precise binding mode and the critical interactions that underpin its inhibitory activity.

A study successfully solved the crystal structure of CYP11B2 in complex with this compound (referred to as LCI699 in the publication).[1] The resulting structure was determined to a resolution of 3.07 Å.[1] Phasing was achieved through molecular replacement using a previously determined structure of CYP11B2 with another inhibitor.[1] The final structural model and the corresponding structure factors have been deposited in the Protein Data Bank (PDB).[2]

Parameter Value Reference
PDB ID7M8V[2]
Resolution3.07 Å[1]
R-work0.222[1]
R-free0.264[1]

Key Interactions and Binding Mode:

Within the active site of CYP11B2, this compound exhibits a specific orientation that facilitates its potent inhibition. The imidazole nitrogen of this compound coordinates with the heme iron of the cytochrome P450 enzyme, a characteristic feature of this class of inhibitors.[2] The benzonitrile group is oriented along the I helix of the protein, with the nitrile moiety interacting with Arg-120.[1] A notable interaction involves the fluorine atom on the benzonitrile ring, which forms a halogen bond with the backbone carbonyl oxygen of Ala-313.[1] The active site is largely hydrophobic, with additional interactions, such as a halogen-π interaction between the fluorine and Phe-231, further stabilizing the complex.[1]

Polymorphism of this compound Phosphate

This compound is formulated as a phosphate salt for pharmaceutical use.[3] Like many pharmaceutical compounds, this compound phosphate can exist in different crystalline forms, a phenomenon known as polymorphism. These different solid-state forms can have distinct physicochemical properties, including solubility, stability, and bioavailability.

Polymorph Characterization Data Available
Form AMentioned in patent literature
Form BMentioned in patent literature
Form CMentioned in patent literature

Experimental Protocols

Co-crystallization of this compound with CYP11B2 and Structure Determination

The following protocol is a summary of the methodology used to obtain the crystal structure of the this compound-CYP11B2 complex.[1][2]

  • Protein Expression and Purification: The CYP11B2 enzyme is expressed in a suitable host system and purified to homogeneity using standard chromatographic techniques.

  • Co-crystallization: The purified CYP11B2 is saturated with (R)-Osilodrostat and subjected to crystallization trials. Single crystals are typically grown using vapor diffusion methods, where the protein-ligand solution is equilibrated against a reservoir solution containing precipitants.

  • X-ray Diffraction Data Collection: A single, well-formed crystal is selected and cryo-cooled. X-ray diffraction data are collected using a synchrotron radiation source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[1]

  • Data Processing and Structure Solution: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. The structure is then solved by molecular replacement, using a known structure of a similar protein as a search model.[1][2]

  • Model Building and Refinement: The initial model is iteratively improved by manual model building in electron density maps and computational refinement until the model agrees with the experimental data.[2] The final refined structure is then validated for its geometric quality.

General Protocol for Small Molecule Crystallization and Single-Crystal X-ray Diffraction

For the analysis of a small molecule like this compound itself, the following general protocol would be employed:

  • Purification: The compound is purified to a high degree to remove any impurities that might hinder crystallization.

  • Crystal Growth: Single crystals are grown from a supersaturated solution. Common techniques include:

    • Slow Evaporation: The solvent is allowed to evaporate slowly from a solution of the compound, leading to the formation of crystals.

    • Vapor Diffusion: A solution of the compound is placed in a small container inside a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, inducing crystallization.

    • Cooling: A saturated solution of the compound at a higher temperature is slowly cooled, causing the solubility to decrease and crystals to form.

  • Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibration and radiation damage. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected data are used to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates and molecular structure.

Visualizations

G Mechanism of Action of this compound cluster_steroidogenesis Adrenal Cortex Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol CYP21A2 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 This compound This compound This compound->Aldosterone Inhibits CYP11B2 This compound->Cortisol Inhibits CYP11B1

Caption: this compound's mechanism of action in the adrenal steroidogenesis pathway.

G General Workflow for Small Molecule X-ray Crystallography cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination Purification Compound Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Data Collection Mounting->Xray Processing Data Processing Xray->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation

References

In Vitro Off-Target Effects of Osilodrostat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osilodrostat (trade name Isturisa®) is a potent, orally administered steroidogenesis inhibitor approved for the treatment of Cushing's disease.[1][2] Its primary mechanism of action is the inhibition of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal cortex.[3][4] this compound also potently inhibits aldosterone synthase (CYP11B2).[5][6] While highly effective in reducing cortisol levels, a comprehensive understanding of its in vitro off-target effects is crucial for predicting potential side effects, drug-drug interactions, and for the overall safety assessment in drug development. This technical guide provides an in-depth overview of the known in vitro off-target effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Off-Target Inhibition Profile of this compound

This compound's off-target activity has been characterized against a panel of steroidogenic enzymes and cytochrome P450 (CYP) enzymes involved in drug metabolism. The following tables summarize the quantitative data on the in vitro inhibitory potency of this compound against these off-target enzymes.

Table 1: Inhibition of Human Steroidogenic Cytochrome P450 Enzymes by this compound
EnzymeParameterValueCell Line/SystemReference
CYP11B1 (11β-hydroxylase) IC₅₀9.5 ± 0.5 nMV79 cells[5]
IC₅₀0.035 µMHAC15 cells[7][8]
Kd≈ 1 nM or lessLipid nanodiscs[5]
CYP11B2 (Aldosterone synthase) IC₅₀0.28 ± 0.06 nMV79 cells[5]
Kd≈ 1 nM or lessLipid nanodiscs[5]
CYP11A1 (Cholesterol side-chain cleavage enzyme) InhibitionPartial (<25% at 1000 nM)V79 cells[5]
Kd18.8 µMLipid nanodiscs[5]
CYP17A1 (17α-hydroxylase/17,20-lyase) InhibitionNegligibleHEK-293 or V79 cells[5]
CYP21A2 (21-hydroxylase) InhibitionNegligibleHEK-293 or V79 cells[5]
Table 2: Inhibition of Human Cytochrome P450 Drug-Metabolizing Enzymes by this compound
EnzymeInhibition ClassificationFold Increase in AUC of Probe SubstrateReference
CYP1A2 Moderate≥2- but <5-fold[3][6]
CYP2C19 Moderate≥2- but <5-fold[3][6]
CYP2D6 Weak≥1.25- but <2-fold[3][6]
CYP3A4/5 Weak≥1.25- but <2-fold[3][6]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide to determine the in vitro off-target effects of this compound.

Protocol 1: Determination of IC₅₀ Values in Stably Expressing Cell Lines (e.g., V79, HEK-293)
  • Cell Culture and Transfection:

    • V79 or HEK-293 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are stably transfected with plasmids containing the cDNA for the human steroidogenic P450 enzyme of interest (e.g., CYP11B1, CYP11B2, CYP11A1, CYP17A1, CYP21A2).

    • Stable expression is maintained by selection with an appropriate antibiotic.

  • Inhibition Assay:

    • Transfected cells are seeded in multi-well plates and allowed to adhere.

    • The cells are then incubated with a known concentration of the substrate for the specific enzyme being tested (e.g., 11-deoxycortisol for CYP11B1, corticosterone for CYP11B2).

    • This compound is added at a range of concentrations.

    • A vehicle control (e.g., DMSO) is included.

  • Product Quantification:

    • After a defined incubation period, the reaction is stopped, and the supernatant is collected.

    • The concentration of the product (e.g., cortisol for CYP11B1, aldosterone for CYP11B2) is quantified using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control.

    • The IC₅₀ value, the concentration of this compound that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Protocol 2: Spectrophotometric Equilibrium and Competition Binding Assays for Kd Determination
  • Protein Expression and Purification:

    • The human steroidogenic P450 enzymes (e.g., CYP11B1, CYP11B2, CYP11A1) are expressed in a suitable system, such as E. coli.

    • The enzymes are then purified to homogeneity using chromatographic techniques.

  • Incorporation into Lipid Nanodiscs:

    • The purified P450 enzymes are incorporated into lipid nanodiscs to provide a more native-like membrane environment.

  • Equilibrium Binding Assay (for direct binding):

    • The absorbance spectrum of the P450 enzyme in the nanodisc is recorded.

    • This compound is titrated into the solution, and the spectral changes upon binding are monitored.

    • The dissociation constant (Kd) is calculated by fitting the change in absorbance as a function of the this compound concentration to a binding isotherm.

  • Competition Binding Assay (for weaker binding):

    • A known ligand with a strong spectral response upon binding is added to the P450-nanodisc solution.

    • This compound is then titrated into the solution, displacing the initial ligand.

    • The Kd for this compound is determined from the concentration-dependent displacement of the known ligand.

Protocol 3: In Vitro CYP Inhibition Assay with Human Liver Microsomes
  • Incubation:

    • Human liver microsomes are incubated with a cocktail of probe substrates specific for different CYP enzymes (e.g., caffeine for CYP1A2, omeprazole for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4/5).

    • The incubation is performed in the presence and absence of this compound at various concentrations.

    • The reaction is initiated by the addition of an NADPH-generating system.

  • Metabolite Quantification:

    • After a specified time, the reaction is terminated.

    • The concentrations of the specific metabolites of the probe substrates are measured using LC-MS/MS.

  • Data Analysis:

    • The IC₅₀ values for the inhibition of each CYP enzyme are determined.

    • Based on the IC₅₀ values and clinically relevant concentrations of this compound, the potential for drug-drug interactions is classified as weak, moderate, or strong, according to regulatory guidelines.[3]

Visualizations

Signaling Pathways and Experimental Workflows

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Hydroxyprogesterone 17α-Hydroxyprogesterone Pregnenolone->Hydroxyprogesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol Cortisol Cortisol Deoxycortisol->Cortisol CYP11A1 CYP11A1 CYP11A1->Cholesterol:n CYP11B2 CYP11B2 CYP11B2->Deoxycorticosterone:n CYP11B1 CYP11B1 CYP11B1->Deoxycortisol:n CYP17A1 CYP17A1 CYP17A1->Pregnenolone:s CYP21A2 CYP21A2 CYP21A2->Progesterone:s This compound This compound This compound->CYP11A1 Partial Inhibition This compound->CYP11B2 Strong Inhibition This compound->CYP11B1 Strong Inhibition

Caption: Adrenal steroidogenesis pathway showing this compound's primary targets and off-target effects.

In_Vitro_Inhibition_Workflow Start Start: In Vitro Inhibition Assay Cell_Culture 1. Cell Culture (e.g., V79, HEK-293 expressing target enzyme) Start->Cell_Culture Assay_Setup 2. Assay Setup - Seed cells in multi-well plates - Add enzyme substrate Cell_Culture->Assay_Setup Incubation 3. Incubation - Add varying concentrations of this compound - Include vehicle control Assay_Setup->Incubation Quantification 4. Product Quantification (LC-MS/MS) Incubation->Quantification Data_Analysis 5. Data Analysis - Calculate % inhibition - Determine IC50 value Quantification->Data_Analysis End End: IC50 Value Determined Data_Analysis->End

Caption: A generalized workflow for determining the IC₅₀ of this compound in vitro.

Discussion and Conclusion

The in vitro data clearly demonstrate that this compound is a highly potent inhibitor of CYP11B1 and CYP11B2.[5] Its selectivity for these enzymes over other key steroidogenic enzymes such as CYP17A1 and CYP21A2 is a key feature of its pharmacological profile.[5] However, partial inhibition of CYP11A1, the first and rate-limiting step in steroidogenesis, has been observed, although at much higher concentrations.[5] This could potentially contribute to a broader impact on steroid hormone synthesis at supratherapeutic doses.

The off-target effects on drug-metabolizing CYP enzymes are also of clinical significance. The moderate inhibition of CYP1A2 and CYP2C19, and weak inhibition of CYP2D6 and CYP3A4/5, suggest a potential for drug-drug interactions.[3][6] Co-administration of this compound with drugs that are substrates for these enzymes may lead to increased plasma concentrations of the co-administered drug, potentially requiring dose adjustments.

References

Pharmacological Profile of Osilodrostat for Research Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osilodrostat (trade name Isturisa®) is a potent, orally active steroidogenesis inhibitor approved for the treatment of Cushing's disease in adults.[1][2] It represents a significant therapeutic advancement for patients with persistent or recurrent hypercortisolism.[3] For researchers, this compound serves as a highly specific chemical probe to investigate the adrenal steroidogenesis pathway, its regulation, and the pathophysiology of cortisol excess. This document provides an in-depth technical overview of its pharmacological properties to support research and development applications.

Mechanism of Action

This compound's primary mechanism is the potent and competitive inhibition of 11β-hydroxylase (cytochrome P450 11B1, or CYP11B1).[1][4] This enzyme catalyzes the final and rate-limiting step in the biosynthesis of cortisol, converting 11-deoxycortisol to cortisol.[4][5] By blocking this step, this compound directly reduces the production of cortisol in the adrenal gland.[2]

Additionally, this compound is a potent inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for converting corticosterone to aldosterone.[2][5] This dual action on both glucocorticoid and mineralocorticoid pathways is a key feature of its pharmacological profile.[5]

The inhibition of CYP11B1 leads to an accumulation of precursor steroids, most notably 11-deoxycortisol and 11-deoxycorticosterone, and can result in a diversion of the steroidogenic pathway towards androgen production.[2][4] In vitro studies have shown that this compound has a negligible impact on other key steroidogenic enzymes like 17α-hydroxylase/17,20-lyase (CYP17A1) and 21-hydroxylase (CYP21A2), although some partial inhibition of the cholesterol side-chain cleavage enzyme (CYP11A1) has been observed.[6]

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DOC 11-Deoxycorticosterone Progesterone->DOC CYP21A2 Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol CYP17A1, CYP21A2 Corticosterone Corticosterone DOC->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 CYP11A1 CYP11A1 3bHSD 3β-HSD CYP21A2 CYP21A2 CYP11B1 CYP11B1 CYP11B2 CYP11B2 This compound This compound This compound->CYP11B1 This compound->CYP11B2

Caption: Simplified steroidogenesis pathway showing this compound inhibition points.
Inhibitory Potency

This compound demonstrates high potency against its target enzymes, with inhibitory concentrations in the low nanomolar range.

Target EnzymeParameterValue (nM)Cell System / MethodCitation
Human CYP11B1 IC₅₀2.5V79 cells expressing human CYP11B1[7][8]
IC₅₀35-[9]
IC₅₀8.4 ± 1.5NCI-H295R cells[8]
Kd~1.5Nanodisc competition assay[8]
Human CYP11B2 IC₅₀0.7V79 cells expressing human CYP11B2[7][8]
IC₅₀0.28 ± 0.06V79 cells[8]
IC₅₀3.2 ± 0.9NCI-H295R cells[8]
Human CYP11A1 Kd18,800Spectrophotometric binding assay[6]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the rapid and dose-dependent reduction of circulating cortisol levels.[4] This is clinically monitored by measuring 24-hour urinary free cortisol (UFC), which serves as a reliable surrogate marker of efficacy.[4] The inhibition of cortisol synthesis removes the negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis, leading to a compensatory rise in adrenocorticotropic hormone (ACTH) levels.

Consequences of enzyme blockade include:

  • Decrease in Cortisol and Aldosterone: The intended therapeutic effects.[2]

  • Increase in Precursors: Accumulation of 11-deoxycortisol and 11-deoxycorticosterone. The latter possesses mineralocorticoid activity and can lead to side effects such as hypokalemia and hypertension.[2][4]

  • Increase in Androgens: A potential increase in testosterone, which can manifest as hirsutism or acne in female patients.[10]

pharmacodynamics cluster_drug Pharmacological Action cluster_hormonal Hormonal Changes cluster_clinical Clinical Outcomes This compound This compound Administration Inhibition Inhibition of CYP11B1 & CYP11B2 This compound->Inhibition Cortisol_Aldo ↓ Cortisol ↓ Aldosterone Inhibition->Cortisol_Aldo Precursors ↑ 11-Deoxycortisol ↑ 11-Deoxycorticosterone Inhibition->Precursors Androgens ↑ Androgens Inhibition->Androgens Efficacy Therapeutic Efficacy (↓ UFC, Improved Symptoms) Cortisol_Aldo->Efficacy AEs Potential Adverse Events (Hypokalemia, Hypertension, Acne) Precursors->AEs Androgens->AEs workflow start Start culture 1. Culture H295R cells to 80% confluency in 12-well plates start->culture stimulate 2. Stimulate steroidogenesis (e.g., with 10 µM Forskolin) for 72h culture->stimulate treat 3. Treat with this compound (0-1000 nM) in serum-free medium stimulate->treat incubate 4. Incubate for 24 hours treat->incubate collect 5. Collect conditioned medium incubate->collect extract 6. Perform steroid extraction collect->extract analyze 7. Analyze steroid profile (Cortisol, Aldosterone, etc.) via LC-MS/MS extract->analyze calculate 8. Calculate IC50 values using non-linear regression analyze->calculate end End calculate->end

References

Osilodrostat in Non-Cushing's Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Issued: November 6, 2025

This document provides a comprehensive technical overview of the investigation of osilodrostat, a potent steroidogenesis inhibitor, in various non-Cushing's disease models. It is intended for researchers, scientists, and drug development professionals interested in the broader applications of this compound beyond its primary indication. This guide details the mechanism of action, summarizes key preclinical and clinical findings, presents detailed experimental protocols, and visualizes complex pathways and workflows.

Introduction

This compound (formerly known as LCI699) is a potent, orally administered inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal glands.[1][2] It is also a potent inhibitor of aldosterone synthase (CYP11B2).[3][4] This dual action leads to a significant reduction in the production of both cortisol and aldosterone.[4][5]

Initially investigated as a potential treatment for hypertension due to its effects on aldosterone, its profound impact on cortisol synthesis led to its development and subsequent approval for the treatment of adult patients with endogenous Cushing's syndrome, and more specifically, Cushing's disease.[4][6][7] However, its powerful mechanism of action invites exploration into other conditions characterized by adrenal steroid excess or where modulation of the steroidogenesis pathway may be beneficial. This guide focuses on the existing research on this compound in non-Cushing's disease models, including adrenocortical carcinoma and ectopic ACTH syndrome.

Mechanism of Action

This compound's primary mechanism involves the competitive inhibition of key cytochrome P450 enzymes within the adrenal steroidogenesis pathway. By blocking these enzymes, it effectively reduces the downstream production of critical steroid hormones.

Adrenal Steroidogenesis Pathway and this compound's Targets

The synthesis of adrenal steroids begins with cholesterol and proceeds through a series of enzymatic conversions. This compound's main targets are CYP11B1 and CYP11B2, which catalyze the final steps in the synthesis of cortisol and aldosterone, respectively.[4][6] Inhibition of CYP11B1 prevents the conversion of 11-deoxycortisol to cortisol.[3][8] This blockade can lead to an accumulation of cortisol precursors, which may be shunted into the androgen synthesis pathway.[1][8] Some in vitro studies suggest that at higher concentrations, this compound may also have minor inhibitory effects on other enzymes, such as CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP11A1 (cholesterol side-chain cleavage enzyme), although its selectivity for CYP11B1 and CYP11B2 is most pronounced.[2][4][9]

Caption: Adrenal steroidogenesis pathway with this compound inhibition points.

Preclinical In Vitro Investigations

The potency of this compound has been characterized in various in vitro systems, most notably in human adrenocortical cell lines. These studies provide foundational data on its inhibitory capacity compared to other steroidogenesis inhibitors.

Quantitative Data: Inhibitory Potency (IC50)

In vitro studies using the human adrenocortical carcinoma cell line HAC15 have demonstrated this compound's potent inhibition of cortisol production. Its half-maximal inhibitory concentration (IC50) is significantly lower than that of metyrapone and ketoconazole, indicating greater potency.[5][9][10]

CompoundCell LineConditionTargetIC50 (µM)Source
This compound HAC15BasalCortisol Production0.035[9][10]
This compound HAC15ACTH-StimulatedCortisol Production0.0605[9]
MetyraponeHAC15BasalCortisol Production0.068[9][10]
MetyraponeHAC15ACTH-StimulatedCortisol Production0.0739[9]
KetoconazoleHAC15BasalCortisol Production0.621[9][10]
KetoconazoleHAC15ACTH-StimulatedCortisol Production0.709[9]

Table 1: Comparative IC50 values for inhibition of cortisol production in HAC15 cells.

Studies also confirm that this compound potently inhibits aldosterone production, often more so than metyrapone and ketoconazole.[4][8][9] Treatment with this compound leads to a strong inhibition of both corticosterone and cortisol, accompanied by an accumulation of their precursor, 11-deoxycortisol.[4][8][9]

Investigations in Non-Cushing's Disease Clinical Models

While approved for Cushing's disease, the majority of clinical data in other contexts comes from off-label use and observational studies in patients with severe hypercortisolism from other causes.

Adrenocortical Carcinoma (ACC)

ACC is a rare and aggressive malignancy that is often associated with severe Cushing's syndrome, which significantly worsens prognosis.[11] this compound has been used off-label to manage this hypercortisolism, particularly in cases where first-line therapies like mitotane are not tolerated.[12][13]

Case reports show that this compound can be an effective option for rapidly controlling severe hypercortisolism in patients with metastatic ACC.[11][12][13] In some instances, iatrogenic adrenal insufficiency occurred as the dosage was increased, which was successfully managed using a "block-and-replace" strategy with hydrocortisone.[12]

Study/CaseNo. of PatientsDiagnosisThis compound DosageOutcomeSource
Haissaguerre et al.1ACCTitrated up to 44 mg/dayCortisol control[14]
Haissaguerre et al. (2022)7ACCStarting: 2-10 mg/day; Max: 10-60 mg/dayUFC normalized or decreased in 6/7 patients[11]
Case Report (2024)1Metastatic ACCInitiated, dosage increasedEffective cortisol control, managed AI with block-and-replace[12]

Table 2: Summary of this compound Use in Adrenocortical Carcinoma.

Ectopic ACTH Syndrome (EAS)

EAS is another cause of severe hypercortisolism, driven by non-pituitary tumors secreting ACTH. Real-world evidence, such as from the ILLUSTRATE study, has provided insights into this compound's use in this population.[15][16]

The ILLUSTRATE study, a retrospective chart review in the US, included 3 patients with EAS.[16] These patients, who had markedly elevated baseline urinary free cortisol (UFC), were initiated on this compound 2 mg twice daily. Two patients with available UFC data showed substantial reductions in cortisol levels during treatment.[15]

StudyNo. of PatientsDiagnosisBaseline UFC (x ULN)This compound DosingOutcome
ILLUSTRATE3Ectopic ACTH Syndrome2.57 – 75.2Started at 2 mg BID; 2/3 up-titratedSubstantial UFC reduction in 2 patients with available data
LINC 7Not specifiedEctopic ACTH SyndromeNot specifiedMedian dose 6.0 mg/day at Wk 12Improvements in clinical manifestations of hypercortisolism

Table 3: Summary of this compound Use in Ectopic ACTH Syndrome.

Adrenal Adenoma and Hyperplasia

The ILLUSTRATE and LINC7 studies also included patients with Cushing's syndrome due to adrenal adenomas or hyperplasia.[16][17] In the ILLUSTRATE study, 5 patients had adrenal Cushing's syndrome.[16] Starting doses were generally low (1-4 mg daily), and one patient with available data maintained a normal UFC level during treatment.[15] The LINC7 observational study was specifically designed to evaluate the long-term safety and effectiveness of this compound in non-Cushing's disease patients, including those with adrenal adenoma and hyperplasia.[17]

Experimental Protocols & Visualizations

Detailed and replicable methodologies are critical for scientific advancement. This section outlines typical protocols used in the investigation of this compound and provides workflow visualizations.

In Vitro Steroidogenesis Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of a compound on steroid production in an adrenocortical cell line.

Objective: To determine the IC50 of this compound for cortisol and aldosterone production.

Materials:

  • HAC15 or NCI-H295R human adrenocortical cells

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics

  • This compound, metyrapone, ketoconazole stock solutions (in DMSO)

  • ACTH (for stimulated conditions)

  • 96-well cell culture plates

  • Immunoassay kits (e.g., chemiluminescence) or LC-MS/MS system for steroid measurement

Procedure:

  • Cell Seeding: Plate HAC15 cells in 96-well plates at a density of ~50,000 cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and other comparators (e.g., from 0.01 µM to 10 µM) in the culture medium. Include a vehicle control (DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different drug concentrations. For stimulated conditions, add a standard concentration of ACTH (e.g., 1 nM).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for steroid analysis.

  • Steroid Measurement: Measure the concentration of cortisol, aldosterone, and other relevant steroids in the supernatant using a validated immunoassay or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the steroid concentration against the log of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_cells Seed Adrenocortical Cells (e.g., HAC15) treat_cells Treat Cells with Compounds (Basal or ACTH-Stimulated) plate_cells->treat_cells prep_compounds Prepare Serial Dilutions of this compound & Controls prep_compounds->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_steroids Measure Steroids (LC-MS/MS or Immunoassay) collect_supernatant->measure_steroids calc_ic50 Calculate IC50 Values measure_steroids->calc_ic50

Caption: Workflow for an in vitro steroidogenesis inhibition assay.
Retrospective Clinical Study Protocol

This protocol outlines the general design of a real-world, non-interventional study to evaluate this compound's use.

Objective: To evaluate the effectiveness, dosing patterns, and safety of this compound in a real-world setting for patients with non-Cushing's disease Cushing's syndrome.

Study Design: Multicenter, observational, non-comparative, retrospective cohort study.[17]

Patient Population:

  • Inclusion Criteria: Adult patients (≥18 years) with a confirmed diagnosis of Cushing's syndrome from a non-pituitary origin (e.g., adrenal adenoma, ACC, EAS).[17] Patients must have a documented prescription for this compound.[16]

  • Exclusion Criteria: Patients with Cushing's disease, pseudo-Cushing's syndrome, or those who participated in an interventional clinical trial during the study period.[17]

Data Collection:

  • Patient Identification: Identify eligible patients from medical records at participating centers.

  • Baseline Data: Collect data from the 12 months prior to this compound initiation, including patient demographics, diagnosis details, baseline UFC and/or late-night salivary cortisol (LNSC) levels, and comorbidities (e.g., hypertension, diabetes).[16]

  • Treatment Data: Record the this compound starting dose, all subsequent dose adjustments (titrations), and duration of treatment.

  • Efficacy Data: Collect all available UFC, LNSC, and serum cortisol measurements throughout the treatment period.

  • Safety Data: Review patient charts for all documented adverse events (AEs), with special attention to AEs of interest like hypocortisolism, accumulation of steroid precursors (e.g., hypertension, hypokalemia), and QT prolongation.[18]

  • Follow-up: Retrospectively follow patients for a defined period (e.g., up to 36 months) after initiating this compound.[17]

Analysis:

  • Describe dosing patterns (starting and maintenance doses).

  • Analyze the change in cortisol levels (UFC, LNSC) from baseline to the last available assessment.

  • Summarize the incidence and nature of all reported adverse events.

G cluster_0 Patient Selection cluster_1 Data Extraction cluster_2 Analysis & Reporting id_centers Identify Participating Medical Centers id_patients Identify Eligible Patients via Chart Review id_centers->id_patients def_criteria Define Inclusion/Exclusion Criteria (Non-CD CS) def_criteria->id_patients extract_baseline Extract Baseline Data (Demographics, Labs, Comorbidities) id_patients->extract_baseline extract_treatment Extract Treatment Data (Dosing, Titration) id_patients->extract_treatment extract_outcomes Extract Outcome Data (UFC, AEs, Follow-up) id_patients->extract_outcomes analyze_data Analyze Efficacy, Safety & Dosing Patterns extract_baseline->analyze_data extract_treatment->analyze_data extract_outcomes->analyze_data report_findings Report Findings analyze_data->report_findings

Caption: Workflow for a retrospective, real-world study of this compound.

Conclusion

This compound is a highly potent inhibitor of cortisol and aldosterone synthesis. While its clinical development and approval have focused on Cushing's disease, emerging evidence from real-world use and case studies demonstrates its potential utility in managing hypercortisolism in non-Cushing's disease models. Specifically, it has shown efficacy in controlling severe hypercortisolism secondary to adrenocortical carcinoma and ectopic ACTH secretion, conditions where rapid and effective cortisol suppression is critical.

The quantitative in vitro data confirms its high potency relative to older steroidogenesis inhibitors. The clinical findings, though largely from retrospective and observational data, are promising and highlight a favorable risk-benefit profile when dosing is carefully managed. Further prospective clinical trials are warranted to formally establish the efficacy, long-term safety, and optimal dosing strategies for this compound in these specific non-Cushing's patient populations.

References

The Core Mechanism of Osilodrostat and its Impact on Steroid Hormone Precursor Accumulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osilodrostat (trade name Isturisa®) is a potent, orally administered steroidogenesis inhibitor approved for the treatment of Cushing's disease in adults.[1][2] Its mechanism of action centers on the targeted inhibition of a key enzyme in the adrenal steroidogenesis pathway, leading to a significant reduction in cortisol production.[3] However, this targeted inhibition results in a predictable and clinically relevant accumulation of upstream steroid hormone precursors. This technical guide provides an in-depth exploration of this compound's core mechanism, a detailed analysis of the resulting precursor accumulation, and the experimental methodologies used to characterize these effects.

Core Mechanism of Action: Inhibition of CYP11B1

This compound's primary mechanism of action is the potent and reversible inhibition of 11β-hydroxylase, a cytochrome P450 enzyme encoded by the CYP11B1 gene.[1][3][4] This enzyme is critical for the final step in cortisol biosynthesis, catalyzing the conversion of 11-deoxycortisol to cortisol.[1][3] By blocking this terminal step, this compound effectively reduces the production of cortisol, thereby addressing the hypercortisolism that characterizes Cushing's disease.[1]

In addition to its potent effect on CYP11B1, this compound also inhibits aldosterone synthase (CYP11B2), the enzyme responsible for the final steps of aldosterone synthesis.[5][6] This dual inhibition contributes to its overall effect on adrenal steroidogenesis.[4] Some in vitro studies have suggested that this compound may also have a weak inhibitory effect on other steroidogenic enzymes, such as CYP11A1 (cholesterol side-chain cleavage enzyme), which could potentially modulate the degree of precursor accumulation.[7]

The inhibition of CYP11B1 leads to a compensatory increase in adrenocorticotropic hormone (ACTH) secretion from the pituitary gland due to the reduction in negative feedback from cortisol.[6] This elevated ACTH further stimulates the early steps of the steroidogenesis pathway, exacerbating the accumulation of steroid precursors proximal to the enzymatic blockade.

cluster_pathway Adrenal Steroidogenesis Pathway cluster_inhibition This compound Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxyprogesterone 17α-Hydroxyprogesterone Pregnenolone->Hydroxyprogesterone CYP17A1 DHEA DHEA Pregnenolone->DHEA CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone (DOC) Progesterone->Deoxycorticosterone CYP21A2 Progesterone->Hydroxyprogesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione CYP17A1 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone This compound This compound This compound->Corticosterone Inhibits CYP11B2 This compound->Deoxycortisol Inhibits CYP11B1

Caption: this compound's primary mechanism of action on the adrenal steroidogenesis pathway.

Accumulation of Steroid Hormone Precursors

The enzymatic blockade by this compound leads to a significant accumulation of steroid precursors immediately upstream of CYP11B1 and CYP11B2. This accumulation has both diagnostic and clinical implications.

Key Accumulated Precursors:
  • 11-Deoxycortisol: As the direct substrate for CYP11B1 in the cortisol synthesis pathway, 11-deoxycortisol levels markedly increase following this compound administration.[8][9] This is a hallmark pharmacodynamic effect of the drug.

  • 11-Deoxycorticosterone (DOC): This mineralocorticoid precursor, a substrate for CYP11B1 in the aldosterone pathway, also accumulates.[8] The increased levels of DOC can activate the mineralocorticoid receptor, leading to potential side effects such as hypokalemia, edema, and hypertension.[1]

  • Androgens (Androstenedione and Testosterone): The buildup of earlier precursors, such as 17α-hydroxyprogesterone, can be shunted towards the androgen synthesis pathway.[5] This can result in increased levels of androstenedione and testosterone, potentially causing hirsutism and acne in female patients.[5][8] However, some studies suggest that the increase in androgens with this compound may be less pronounced compared to the older steroidogenesis inhibitor, metyrapone.[5]

Quantitative Effects on Steroidogenesis

The potency of this compound and its effects on precursor accumulation have been quantified in both in vitro and clinical studies.

Table 1: In Vitro Inhibitory Potency of this compound

Cell LineParameterThis compound IC₅₀ (µM)Metyrapone IC₅₀ (µM)Ketoconazole IC₅₀ (µM)Reference
HAC15Basal Cortisol Production0.0350.0680.621[8][10]
HAC15ACTH-Stimulated Cortisol Production0.06050.07390.709[8]

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effects of this compound on Hormone Levels in Clinical Studies (LINC Program)

HormoneDirection of ChangeMagnitude of ChangeClinical Study Reference
Urinary Free Cortisol (UFC)DecreaseNormalized in 78.9% of patients by week 22.[11]
11-DeoxycortisolIncreaseMean levels increased significantly during treatment.
11-DeoxycorticosteroneIncreaseMean levels increased during treatment.
ACTHIncreaseMean levels increased during treatment.
Testosterone (in females)IncreaseMean levels increased, with some patients developing hirsutism or acne.[5][8]
AldosteroneDecreaseLevels decreased and then stabilized with long-term treatment.[12][13]

Experimental Protocols

The characterization of this compound's mechanism and its effects on steroid precursors has been established through a combination of in vitro and clinical trial methodologies.

In Vitro Assays

A common experimental workflow for evaluating steroidogenesis inhibitors in vitro is as follows:

cluster_workflow In Vitro Experimental Workflow Cell_Culture 1. Cell Culture (e.g., HAC15 cells) Drug_Incubation 2. Drug Incubation (this compound at various concentrations) Cell_Culture->Drug_Incubation Stimulation 3. Optional Stimulation (e.g., with ACTH) Drug_Incubation->Stimulation Supernatant_Collection 4. Supernatant Collection Stimulation->Supernatant_Collection Hormone_Measurement 5. Hormone Measurement (LC-MS/MS or Immunoassay) Supernatant_Collection->Hormone_Measurement Data_Analysis 6. Data Analysis (IC₅₀ determination) Hormone_Measurement->Data_Analysis

Caption: A typical experimental workflow for in vitro evaluation of this compound.
  • Cell Lines: The human adrenocortical carcinoma cell line NCI-H295R and its subclone HAC15 are frequently used as they produce a steroid profile similar to the adrenal cortex.[8][14]

  • Drug Incubation: Cells are incubated with a range of this compound concentrations (e.g., 0.01 to 10 µM) for a specified period, often 24 to 72 hours.[8][14]

  • Stimulation: To mimic the physiological environment, cells may be co-incubated with ACTH to stimulate steroidogenesis.[8]

  • Hormone Measurement: Steroid hormone levels in the cell culture supernatant are quantified. Due to the significant increase in 11-deoxycortisol, which can cross-react with cortisol immunoassays, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for accurate quantification of individual steroid hormones.[2][4][5] Chemiluminescence immunoassays have also been used, but the potential for cross-reactivity must be considered.[8][14]

  • Data Analysis: The data is used to generate dose-response curves and calculate IC₅₀ values to determine the potency of the inhibitor.[8]

Clinical Trial Protocols (LINC Program)

The efficacy and safety of this compound, including the effects of precursor accumulation, were extensively studied in the LINC clinical trial program.

  • Study Design: The LINC studies were multicenter, prospective studies, with some phases including double-blind, randomized withdrawal periods.[9][12]

  • Patient Population: Adult patients with persistent or recurrent Cushing's disease, or those for whom pituitary surgery was not an option, were enrolled.[9][12]

  • Dosing: this compound was administered orally, typically twice daily, with doses titrated based on individual response and tolerability.[5]

  • Primary Endpoint: The primary efficacy endpoint was the proportion of patients with a normal 24-hour urinary free cortisol (UFC) level at a specific time point (e.g., week 22 or 48).[5][9]

  • Hormone Monitoring: In addition to UFC, serum and plasma levels of cortisol, ACTH, 11-deoxycortisol, 11-deoxycorticosterone, aldosterone, and androgens were monitored throughout the studies.[9][11]

  • Safety Monitoring: Adverse events related to precursor accumulation, such as hypertension, hypokalemia, edema, hirsutism, and acne, were closely monitored.[12][13]

Clinical Implications and Management of Precursor Accumulation

The accumulation of steroid hormone precursors is a direct and expected consequence of this compound's mechanism of action. These effects are generally manageable through careful dose titration and, if necessary, the addition of other medications. For instance, mineralocorticoid receptor antagonists may be used to manage side effects like hypertension and hypokalemia.[12] The monitoring of androgen-related side effects in female patients is also an important aspect of clinical management.

A critical consideration in the clinical use of this compound is the potential for hypocortisolism or adrenal insufficiency, which can occur if the dose is too high.[5][15] This necessitates regular monitoring of cortisol levels and clinical signs and symptoms of adrenal insufficiency.[16]

Conclusion

This compound is a highly effective cortisol synthesis inhibitor with a well-defined mechanism of action centered on the potent blockade of CYP11B1. This targeted inhibition inevitably leads to the accumulation of upstream steroid hormone precursors, most notably 11-deoxycortisol and 11-deoxycorticosterone, with a potential for increased androgen production. A thorough understanding of this mechanism, supported by robust in vitro and clinical data, is essential for the safe and effective use of this compound in the management of Cushing's disease. The experimental protocols outlined in this guide provide a framework for the continued investigation of steroidogenesis inhibitors and their complex effects on the adrenal endocrine system.

References

Osilodrostat's Selectivity for CYP11B1 vs. CYP11B2: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory selectivity of osilodrostat for cytochrome P450 11B1 (CYP11B1, 11β-hydroxylase) versus cytochrome P450 11B2 (CYP11B2, aldosterone synthase). This compound is a potent steroidogenesis inhibitor approved for the treatment of Cushing's disease, a condition characterized by excessive cortisol production.[1] Its mechanism of action involves the direct inhibition of CYP11B1, the enzyme responsible for the final step of cortisol biosynthesis.[2] However, this compound also exhibits significant inhibitory activity against CYP11B2, the key enzyme in aldosterone synthesis.[3] Understanding the selectivity profile of this compound is crucial for predicting its therapeutic efficacy and potential side effects.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound against CYP11B1 and CYP11B2 has been evaluated in various in vitro systems, including human adrenocortical cell lines and cells expressing recombinant human enzymes. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key parameters used to quantify this inhibition.

Experimental SystemEnzymeParameterValue (nM)Reference
Human Adrenocortical Carcinoma Cells (NCI-H295R) CYP11B1 (Cortisol Production)IC508.4 ± 1.5[4]
CYP11B2 (Aldosterone Production)IC503.2 ± 0.9[4]
Human Adrenocortical Carcinoma Cells (HAC15) CYP11B1 (Cortisol Production)IC5035[5]
V79 Cells Expressing Human Recombinant Enzymes CYP11B1IC509.5 ± 0.5[4]
CYP11B2IC500.28 ± 0.06[4]
Recombinant Human Enzymes in Nanodiscs CYP11B1Kd0.6 ± 2.0[4]
CYP11B2Kd0.3 ± 0.9[4]
General Reported Values CYP11B1IC502.5[6]
CYP11B2IC500.7[5][6]

Table 1: Summary of quantitative data on this compound's inhibition of CYP11B1 and CYP11B2.

The data consistently demonstrate that this compound is a potent inhibitor of both CYP11B1 and CYP11B2, with IC50 values in the low nanomolar range.[4][5][6] In most cellular systems, this compound shows a slightly higher potency for CYP11B2 over CYP11B1. For instance, in V79 cells expressing the recombinant enzymes, this compound was approximately 34-fold more potent at inhibiting CYP11B2 than CYP11B1.[4] Studies using recombinant enzymes incorporated into lipid nanodiscs also confirm a high binding affinity of this compound to both enzymes, with Kd values of approximately 1 nM or less.[1][4]

Signaling Pathway of Steroidogenesis Inhibition

This compound's primary mechanism of action is the competitive inhibition of CYP11B1 and CYP11B2, which are key enzymes in the adrenal steroidogenesis pathway. The following diagram illustrates this pathway and the points of inhibition by this compound.

G cluster_cell_based Cell-Based Assay cluster_enzyme_based Enzyme-Based Assay cluster_analysis Analysis Cell Culture 1. Cell Culture (e.g., NCI-H295R, V79-CYP11B1/B2) Inhibitor Treatment 2. Treatment with this compound (Dose-Response) Cell Culture->Inhibitor Treatment Supernatant Collection 3. Collect Supernatant Inhibitor Treatment->Supernatant Collection Steroid Extraction 4. Steroid Extraction (SPE or LLE) Supernatant Collection->Steroid Extraction Enzyme Prep 1. Recombinant Enzyme in Nanodiscs Binding Assay 2. Spectrophotometric Binding Assay Enzyme Prep->Binding Assay Data Analysis 6. Data Analysis (IC50/Kd Determination) Binding Assay->Data Analysis LCMS 5. LC-MS/MS Analysis (Quantification) Steroid Extraction->LCMS LCMS->Data Analysis

References

Early-Stage In Vitro Evaluation of Osilodrostat Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osilodrostat is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol biosynthesis in the adrenal glands.[1][2] Its approval for the treatment of Cushing's disease has highlighted the therapeutic potential of targeting steroidogenesis.[3][4] This technical guide provides a comprehensive overview of the core in vitro assays and methodologies essential for the early-stage evaluation of this compound analogs and other novel CYP11B1 inhibitors. The focus is on providing detailed experimental protocols, structured data presentation for comparative analysis, and visual workflows to aid in the understanding of the evaluation process.

Mechanism of Action and Signaling Pathway

This compound primarily exerts its effect by inhibiting CYP11B1, thus blocking the conversion of 11-deoxycortisol to cortisol.[2][3] It also shows inhibitory activity against aldosterone synthase (CYP11B2), which is structurally very similar to CYP11B1.[2][5] This dual inhibition can lead to a decrease in both cortisol and aldosterone levels. The inhibition of CYP11B1 leads to an accumulation of precursor steroids, which can be shunted into the androgen synthesis pathway.[1] A thorough in vitro evaluation, therefore, aims to characterize the potency, selectivity, and potential off-target effects of new analogs.

Steroidogenesis Pathway and this compound Inhibition cluster_Mitochondria Mitochondria Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone 11-Deoxycorticosterone 11-Deoxycorticosterone Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone 11-Deoxycortisol 11-Deoxycortisol Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11A1 CYP11A1 CYP11B2_1 CYP11B2 CYP11B2_2 CYP11B2 CYP11B1 CYP11B1 Osilodrostat_Analog This compound Analog Osilodrostat_Analog->CYP11B2_1 Osilodrostat_Analog->CYP11B2_2 Osilodrostat_Analog->CYP11B1

Caption: Steroidogenesis pathway highlighting the inhibitory action of this compound analogs on CYP11B1 and CYP11B2.

Experimental Protocols

Cell-Based Steroidogenesis Assay using H295R Cells

The NCI-H295R human adrenocortical carcinoma cell line is a widely accepted model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids and sex steroids.[6]

Objective: To determine the effect of this compound analogs on the production of key steroid hormones, particularly cortisol.

Methodology:

  • Cell Culture: H295R cells are cultured in a suitable medium, such as DMEM/F12 supplemented with serum and growth factors, under standard conditions (37°C, 5% CO2).[7] For experiments, cells are seeded in 24-well plates and allowed to attach for 24 hours.[8]

  • Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the this compound analog or control compounds (e.g., this compound, metyrapone). A vehicle control (e.g., DMSO) is also included. For studies investigating stimulated steroidogenesis, a stimulating agent like forskolin can be added.[8] The cells are then incubated for a defined period, typically 48 hours.[6][8]

  • Sample Collection: After incubation, the cell culture supernatant is collected for hormone analysis.

  • Hormone Analysis: The concentrations of various steroid hormones (e.g., cortisol, aldosterone, 11-deoxycortisol, testosterone, and estradiol) in the supernatant are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] Alternatively, specific hormones can be measured using Enzyme-Linked Immunosorbent Assays (ELISAs).[9]

  • Data Analysis: The IC50 values (the concentration of compound that inhibits 50% of hormone production) are calculated by plotting the hormone concentrations against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

H295R Steroidogenesis Assay Workflow A Seed H295R cells in 24-well plates B Incubate for 24h A->B C Treat with this compound analogs (various concentrations) B->C D Incubate for 48h C->D E Collect supernatant D->E F Analyze steroid hormones (LC-MS/MS) E->F G Determine IC50 values F->G

Caption: Workflow for the H295R cell-based steroidogenesis assay.

Recombinant Enzyme Inhibition Assays (CYP11B1 and CYP11B2)

To determine the direct inhibitory effect on the target enzymes and to assess selectivity, assays using recombinant human CYP11B1 and CYP11B2 are employed. These assays often use cell lines engineered to express the specific enzyme, such as V79MZ or HEK-293 cells.[10][11]

Objective: To quantify the inhibitory potency (IC50) of this compound analogs against CYP11B1 and CYP11B2 and to determine the selectivity ratio.

Methodology:

  • Cell Culture and Lysate Preparation: V79MZ or HEK-293 cells stably expressing human CYP11B1 or CYP11B2 are cultured under appropriate conditions.[10][11] Cell lysates or microsomal fractions containing the recombinant enzyme are then prepared.

  • Inhibition Assay: The assay is typically performed in a 96-well plate format. The reaction mixture contains the cell lysate/microsomal fraction, a specific substrate (e.g., 11-deoxycortisol for CYP11B1, corticosterone or 11-deoxycorticosterone for CYP11B2), and the NADPH regenerating system.[11][12]

  • Compound Addition: this compound analogs are added at various concentrations.

  • Incubation and Termination: The reaction is initiated by the addition of the substrate and incubated at 37°C for a specific time. The reaction is then stopped, often by the addition of a strong acid or an organic solvent.

  • Product Quantification: The amount of product formed (cortisol for CYP11B1, aldosterone for CYP11B2) is measured, typically by LC-MS/MS or a specific immunoassay.

  • Data Analysis: IC50 values are calculated as described for the H295R assay. The selectivity ratio is determined by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.

Cell Viability Assay

It is crucial to assess whether the observed reduction in hormone production is due to specific enzyme inhibition or a general cytotoxic effect of the compound.

Objective: To determine the cytotoxicity of this compound analogs in the cell lines used for the primary assays.

Methodology (MTT Assay Example):

  • Cell Seeding: Cells (e.g., H295R) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with the same concentrations of this compound analogs as used in the steroidogenesis assay and incubated for the same duration (e.g., 48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for 2-4 hours at 37°C.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).[14]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[13]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The results are typically expressed as a percentage of the viability of the vehicle-treated control cells.

Logical Relationship for Interpretation cluster_0 Primary Assays cluster_1 Control Assay A Hormone Production Inhibition (e.g., H295R assay) C Conclusion: Specific Inhibition of Steroidogenesis A->C B No Significant Cytotoxicity (e.g., MTT assay) B->C

Caption: Logical flow for confirming specific inhibition.

Data Presentation

The quantitative data from the in vitro assays should be summarized in tables to allow for a clear comparison of the potency and selectivity of different this compound analogs.

Table 1: Inhibitory Potency of this compound and Comparator Compounds on Cortisol Production in HAC15 Adrenocortical Cells [15][16]

CompoundBasal IC50 (µM)ACTH-Stimulated IC50 (µM)
This compound0.0350.0605
Metyrapone0.0680.0739
Ketoconazole0.6210.709

Table 2: Inhibitory Potency and Selectivity of Novel CYP11B1/CYP11B2 Inhibitors [17]

CompoundCYP11B1 IC50 (µM)CYP11B2 IC50 (µM)Selectivity (CYP11B1/CYP11B2)
8 3.042.771.1
9 0.210.082.6
10 0.130.111.2
11 2.5215.580.16
12 > 101.1> 9.1 (selective for CYP11B2)

Note: The compounds listed in Table 2 are not direct structural analogs of this compound but represent other novel inhibitors of the same targets.

Conclusion

The early-stage in vitro evaluation of this compound analogs requires a systematic approach employing a battery of assays. The H295R cell-based steroidogenesis assay provides a comprehensive overview of the impact on the entire steroidogenic pathway, while recombinant enzyme assays offer precise data on the potency and selectivity for the primary targets, CYP11B1 and CYP11B2. Complementary cell viability assays are essential to rule out cytotoxicity. By following the detailed protocols and structuring the data as outlined in this guide, researchers can effectively characterize and compare novel inhibitors, facilitating the identification of promising candidates for further development.

References

Methodological & Application

Application Note: Using the AtT-20 Cell Line to Investigate Direct Effects of Osilodrostat on ACTH Secretion

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The AtT-20 cell line is a well-established murine pituitary tumor cell line derived from a corticotroph adenoma.[1] These cells synthesize and secrete adrenocorticotropic hormone (ACTH) and are responsive to stimuli such as corticotropin-releasing hormone (CRH), making them an invaluable in vitro model for studying the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] Osilodrostat (Isturisa®) is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal glands.[3][4][5] It is approved for the treatment of Cushing's disease, which is most commonly caused by an ACTH-secreting pituitary adenoma.[6][7]

While this compound's primary mechanism is to reduce cortisol production in the adrenal glands, its potential direct effects on the pituitary corticotrophs that regulate cortisol through ACTH secretion are less understood. Investigating such effects is crucial for a comprehensive understanding of its pharmacological profile. This application note provides detailed protocols to study the direct effects of this compound on both basal and CRH-stimulated ACTH secretion in AtT-20 cells.

Experimental Protocols

Protocol 1: AtT-20 Cell Culture and Maintenance

This protocol outlines the standard procedure for the culture of AtT-20 cells.

Materials:

  • AtT-20 cell line (e.g., ATCC® CCL-89™)

  • F-12K Medium (e.g., ATCC® 30-2004™)

  • Horse Serum (HS), heat-inactivated

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (10,000 U/mL)

  • 75 cm² cell culture flasks

  • 15 mL and 50 mL conical tubes

  • Serological pipettes

  • Incubator (37°C, 5% CO₂)

  • Hemocytometer or automated cell counter

  • Trypan Blue solution

Complete Growth Medium:

  • To a 500 mL bottle of F-12K Medium, add:

    • 75 mL of Horse Serum (final concentration 15%)

    • 12.5 mL of Fetal Bovine Serum (final concentration 2.5%)

    • 5 mL of Penicillin-Streptomycin (final concentration 100 U/mL)

  • Store at 2-8°C in the dark.[1]

Procedure:

  • Thawing Frozen Cells:

    • Rapidly thaw a cryovial of AtT-20 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Transfer to a 75 cm² flask and incubate at 37°C, 5% CO₂.

  • Routine Maintenance:

    • AtT-20 cells grow as a mix of adherent and suspension cells, often forming aggregates.[8]

    • For subculturing, vigorously shake the flask to detach adherent cells and break up clumps.

    • Transfer the entire cell suspension to a 50 mL conical tube.

    • Centrifuge at 200 x g for 5 minutes.

    • Resuspend the pellet in fresh medium and dispense into new flasks at a seeding density of 3 x 10⁵ cells/mL.[8]

    • Change the medium every 2-3 days. A subcultivation ratio of 1:2 is recommended.[8]

Protocol 2: Drug Treatment for ACTH Secretion Assay

This protocol describes the treatment of AtT-20 cells to assess the impact of this compound on ACTH secretion.

Materials:

  • Cultured AtT-20 cells

  • 24-well tissue culture plates

  • Serum-free F-12K Medium

  • This compound powder

  • DMSO (for dissolving this compound)

  • Corticotropin-Releasing Hormone (CRH), human/rat

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Plating:

    • Seed AtT-20 cells in a 24-well plate at a density of 5 x 10⁵ cells/well in 1 mL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and stabilize.

  • Drug Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

    • Prepare a 10 µM stock solution of CRH in sterile water or PBS. Aliquot and store at -20°C.

    • On the day of the experiment, prepare serial dilutions of this compound and CRH in serum-free F-12K medium. The final DMSO concentration should not exceed 0.1% in any well.

  • Treatment:

    • Gently aspirate the complete growth medium from each well.

    • Wash the cells once with 1 mL of sterile PBS.

    • Add 500 µL of serum-free F-12K medium to each well and incubate for 2 hours (serum starvation).

    • Aspirate the starvation medium and add 500 µL of the appropriate treatment solution to each well. Recommended treatment groups include:

      • Vehicle Control (serum-free medium with 0.1% DMSO)

      • CRH (10 nM)

      • This compound (e.g., 0.1 µM, 1 µM, 10 µM)

      • This compound (e.g., 0.1 µM, 1 µM, 10 µM) + CRH (10 nM)

    • Incubate the plate at 37°C, 5% CO₂ for a defined period (e.g., 4-6 hours).

  • Supernatant Collection:

    • After incubation, carefully collect the supernatant from each well into labeled microcentrifuge tubes.

    • Centrifuge the tubes at 1,000 x g for 10 minutes at 4°C to pellet any detached cells.

    • Transfer the clarified supernatant to new tubes for ACTH quantification. Store at -80°C if not analyzed immediately.

    • The remaining cell monolayer can be used for a cell viability assay.

Protocol 3: ACTH Quantification by ELISA

This protocol provides a general workflow for a sandwich ELISA to measure ACTH in the collected supernatant. Follow the specific instructions provided with your commercial ELISA kit.[9][10]

Materials:

  • Commercial ACTH ELISA Kit (e.g., Human/Mouse/Rat compatible)

  • Collected cell culture supernatants

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Bring all reagents and samples to room temperature.

  • Prepare the ACTH standards and controls as per the kit manual.

  • Add standards, controls, and unknown samples (supernatants) to the appropriate wells of the antibody-coated microplate.

  • Add the detection antibody (e.g., biotinylated antibody or HRP conjugate) to each well.

  • Seal the plate and incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature), often with shaking.[9][11]

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • If using a biotin-streptavidin system, add the HRP-Streptavidin solution and incubate.[12]

  • Add the TMB substrate solution to each well and incubate in the dark until color develops.

  • Add the Stop Solution to terminate the reaction. The color will typically change from blue to yellow.

  • Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

  • Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to calculate the ACTH concentration in the unknown samples.

Data Presentation

Quantitative data should be summarized for clear interpretation. The following tables present hypothetical data from the described experiment.

Table 1: Effect of this compound on Basal and CRH-Stimulated ACTH Secretion from AtT-20 Cells

Treatment GroupThis compound (µM)CRH (10 nM)Mean ACTH (pg/mL) ± SD% of CRH Response
Vehicle Control0-150.4 ± 12.1N/A
CRH Stimulation0+752.3 ± 55.8100%
This compound0.1-148.9 ± 15.3N/A
This compound1-155.2 ± 11.9N/A
This compound10-160.1 ± 18.4N/A
This compound + CRH0.1+740.5 ± 60.298.4%
This compound + CRH1+688.1 ± 49.591.5%
This compound + CRH10+615.7 ± 51.381.8%

Table 2: Effect of this compound on AtT-20 Cell Viability

Treatment GroupThis compound (µM)CRH (10 nM)Cell Viability (%) ± SD
Vehicle Control0-98.5 ± 1.2
CRH Stimulation0+97.9 ± 1.5
This compound10-98.1 ± 1.8
This compound + CRH10+97.5 ± 2.1

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis culture Culture AtT-20 Cells plate Plate Cells in 24-Well Plate (5e5 cells/well) culture->plate starve Serum Starve (2h) plate->starve treat Treat with this compound and/or CRH (4-6h) starve->treat collect Collect Supernatant treat->collect elisa Quantify ACTH by ELISA collect->elisa viability Assess Cell Viability collect->viability

Workflow for assessing this compound's effect on ACTH secretion.
Signaling Pathway and Drug Target

G cluster_pituitary Pituitary Corticotroph (AtT-20 Cell) cluster_adrenal Adrenal Cortex Cell (In Vivo Target) CRH CRH CRHR1 CRH Receptor 1 CRH->CRHR1 Binds AC Adenylyl Cyclase CRHR1->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates POMC POMC Gene Expression PKA->POMC Upregulates ACTH_vesicle ACTH Secretion PKA->ACTH_vesicle Stimulates Osilodrostat_adrenal This compound CYP11B1 11β-hydroxylase (CYP11B1) Osilodrostat_adrenal->CYP11B1 Inhibits Cortisol Cortisol Synthesis CYP11B1->Cortisol Osilodrostat_pituitary This compound Osilodrostat_pituitary->ACTH_vesicle Direct Effect? (Hypothesis)

CRH-ACTH pathway in AtT-20 cells and this compound's target.

Expected Results and Interpretation

  • CRH Stimulation: As a positive control, CRH should robustly increase ACTH secretion compared to the vehicle control group.[1][2] A significant increase validates the responsiveness of the AtT-20 cells.

  • This compound on Basal Secretion: Based on the hypothetical data in Table 1, this compound alone does not significantly alter the basal secretion of ACTH. This would suggest that, under these in vitro conditions, the drug does not directly stimulate or inhibit the basic secretory machinery of the corticotrophs.

  • This compound on Stimulated Secretion: The key finding in the hypothetical data is a dose-dependent reduction in CRH-stimulated ACTH secretion. This suggests that while this compound may not affect basal levels, it could interfere with the signaling cascade or secretory response initiated by CRH.

  • Cell Viability: The cell viability data (Table 2) should show no significant toxicity at the tested concentrations. This is critical to ensure that any observed decrease in ACTH is due to a specific pharmacological effect rather than cell death.

Conclusion

The AtT-20 cell line provides a robust and clinically relevant model to dissect the direct pharmacological effects of steroidogenesis inhibitors on pituitary corticotroph function. The protocols described here offer a comprehensive framework for evaluating how this compound modulates both basal and stimulated ACTH secretion, independent of the systemic feedback loops present in vivo. The findings from such studies are crucial for building a complete profile of drugs targeting the HPA axis and can inform the prediction of clinical outcomes and potential side effects.

References

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Accurate Quantification of Osilodrostat in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Osilodrostat is a potent inhibitor of 11β-hydroxylase, an enzyme crucial for the final step of cortisol synthesis.[1][2] It is utilized in the management of Cushing's disease, a condition characterized by excessive cortisol levels.[1][2] Therapeutic drug monitoring of this compound is essential to optimize dosage, ensure efficacy, and minimize adverse effects, given the high inter-individual variability in patient response.[1][3] This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of this compound in human plasma. The protocol is based on a validated method and is suitable for pharmacokinetic studies and routine clinical monitoring.[1][3]

Principle

This method employs a simple protein precipitation technique for plasma sample preparation, followed by chromatographic separation on a HILIC analytical column and detection by a tandem mass spectrometer operating in positive electrospray ionization mode. Quantification is achieved using a stable isotopically labeled internal standard to ensure high accuracy and precision.

Experimental Protocols

Materials and Reagents

  • This compound reference standard

  • Isotopically labeled this compound (e.g., this compound-d4) as an internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

Instrumentation

  • Liquid Chromatograph (LC) system capable of delivering reproducible gradients

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: Kinetex® HILIC (4.6 x 50 mm; 2.6 µm)[1][3]

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.[1][3]

  • Allow plasma samples to thaw to room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile containing 1% formic acid (v/v) to precipitate proteins.[1][3]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes the liquid chromatography and mass spectrometry parameters for the analysis of this compound.

ParameterValue
Liquid Chromatography
ColumnKinetex® HILIC (4.6 x 50 mm; 2.6 µm)[1][3]
Mobile PhaseIsocratic elution with a suitable mobile phase (e.g., Acetonitrile and water with formic acid)
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Run Time2.0 minutes[1][3]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)228.0932[4]
Product Ions (m/z)81.0447, 54.0338, 134.0401[4]
Collision Energy30 eV[4]
Internal Standard (IS)Isotopically labeled this compound

Data Presentation

The performance of this method has been validated and key quantitative data are summarized in the tables below.[1][3]

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound0.5 - 250> 0.99

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
This compoundLow< 7.2< 7.295.9 - 114.9
Medium< 7.2< 7.295.9 - 114.9
High< 7.2< 7.295.9 - 114.9

Table 3: Recovery and Matrix Effect

AnalyteIS-Normalized Extraction Recovery (%)IS-Normalized Matrix Effect (%)
This compound84.0 - 101.0[1][3]106.0 - 123.0[1][3]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_ppt Add Protein Precipitation Reagent vortex1->add_ppt vortex2 Vortex add_ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (HILIC Column) injection->chromatography detection MS/MS Detection (ESI+) chromatography->detection quantification Quantification (Internal Standard Method) detection->quantification results Concentration Results quantification->results

Caption: Workflow for this compound quantification in plasma.

Logical Relationship of Method Validation

method_validation cluster_validation Method Validation Parameters cluster_acceptance Acceptance Criteria linearity Linearity & Range linearity_crit r² > 0.99 linearity->linearity_crit precision Precision (Intra- & Inter-assay) precision_crit %CV < 15% precision->precision_crit accuracy Accuracy accuracy_crit 85-115% of nominal accuracy->accuracy_crit recovery Extraction Recovery recovery_crit Consistent & Reproducible recovery->recovery_crit matrix_effect Matrix Effect matrix_crit Minimal Ion Suppression/Enhancement matrix_effect->matrix_crit stability Stability stability_crit Stable under various conditions stability->stability_crit validated_method Validated Method for This compound Quantification linearity_crit->validated_method precision_crit->validated_method accuracy_crit->validated_method recovery_crit->validated_method matrix_crit->validated_method stability_crit->validated_method

Caption: Key parameters for method validation.

References

Application Notes and Protocols: In Vitro Culture of Primary Human Adrenocortical Cells with Osilodrostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osilodrostat is a potent inhibitor of steroidogenesis, primarily targeting 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal glands.[1][2][3] It also exhibits inhibitory effects on aldosterone synthase (CYP11B2).[2][3] These characteristics make this compound a valuable therapeutic agent for conditions of cortisol excess, such as Cushing's syndrome.[1][3] In vitro studies using primary human adrenocortical cells are crucial for understanding its mechanism of action, potency, and potential off-target effects. These application notes provide a comprehensive overview and detailed protocols for the in vitro culture of primary human adrenocortical cells and their treatment with this compound.

Data Presentation

This compound Potency in Human Adrenocortical Cells

This compound has been shown to be a potent inhibitor of cortisol production in human adrenocortical cell lines and primary cultures.[4][5] Its potency is comparable to or greater than other steroidogenesis inhibitors like metyrapone and significantly higher than ketoconazole.[4][5][6]

Cell TypeConditionThis compound IC50 (µM)Metyrapone IC50 (µM)Ketoconazole IC50 (µM)Reference
HAC15 Cells Basal0.0350.0680.621[4][5]
HAC15 Cells ACTH Stimulated0.06050.07390.709[4]
Primary Human Adrenocortical Cells BasalVariable (25-fold difference between cultures)Variable (18-fold difference between cultures)Variable (84-fold difference between cultures)[4][5]

IC50 values represent the concentration of the inhibitor required to reduce cortisol production by 50%.

Effects of this compound on Steroid Hormone Profile

Treatment of human adrenocortical cells with this compound leads to a significant reduction in cortisol and aldosterone levels.[4][5] Concurrently, there is an accumulation of precursors in the steroidogenesis pathway, most notably 11-deoxycortisol.[4][5]

HormoneEffect of this compound Treatment
Cortisol Strong Inhibition[4][5]
Aldosterone Potent Inhibition[4][5]
Corticosterone Strong Inhibition[4][5]
11-deoxycortisol Accumulation[4][5]
Adrenal Androgens Modest Effects[4][5]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Adrenocortical Cells

This protocol describes a general method for the isolation and culture of primary human adrenocortical cells from adrenal tissue.

Materials:

  • Fresh normal human adrenal gland tissue

  • DMEM/F12 medium

  • Penicillin-Streptomycin solution (Pen/Strep)

  • Gentamicin

  • Collagenase (Type I or II)

  • DNase I

  • Fetal Bovine Serum (FBS)

  • Sterile dissection tools

  • Sterile conical tubes (50 mL and 15 mL)

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Obtain fresh human adrenal tissue in sterile transport medium on ice.

    • In a sterile biosafety cabinet, wash the tissue with DMEM/F12 medium containing antibiotics (Pen/Strep and Gentamicin).

    • Carefully dissect away the medulla and surrounding connective tissue, retaining the adrenal cortex.

    • Mince the cortical tissue into small pieces (approximately 1-2 mm³).[7]

  • Enzymatic Digestion:

    • Transfer the minced tissue to a 50 mL conical tube.

    • Add digestion solution: DMEM/F12 with 0.1% collagenase and 0.01% DNase I.[7] The volume should be sufficient to cover the tissue pieces.

    • Incubate at 37°C for 30-60 minutes with gentle agitation, or until the tissue is substantially disaggregated.

    • Pipette the cell suspension up and down gently every 15 minutes to aid in dissociation.

  • Cell Isolation and Plating:

    • Stop the digestion by adding an equal volume of DMEM/F12 with 10% FBS.

    • Filter the cell suspension through a 70-100 µm cell strainer into a fresh 50 mL conical tube to remove undigested tissue.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM/F12 with 10% FBS, Pen/Strep, and Gentamicin).

    • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

    • Plate the cells at a desired density in culture flasks or plates. A typical seeding density is 1-2 x 10⁵ cells/cm².

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Cell Maintenance:

    • Change the culture medium every 2-3 days.

    • Primary cultures can be maintained for several days to weeks, retaining their responsiveness to stimuli like ACTH.[8] For longer-term storage, freshly isolated cells can be cryopreserved.[8]

Protocol 2: In Vitro Treatment of Primary Human Adrenocortical Cells with this compound

This protocol outlines the procedure for treating cultured primary human adrenocortical cells with this compound to assess its effect on steroidogenesis.

Materials:

  • Cultured primary human adrenocortical cells (from Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete culture medium

  • (Optional) ACTH (for stimulated conditions)

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Steroid-free serum (e.g., charcoal-stripped FBS) for specific assays

Procedure:

  • Cell Seeding:

    • Seed the primary adrenocortical cells in multi-well plates at a consistent density and allow them to adhere and stabilize for at least 24 hours.

  • Preparation of this compound Working Solutions:

    • Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for in vitro studies is 0.01 to 10 µM.[4][5]

    • Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level (typically <0.1%).

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the prepared this compound working solutions to the respective wells. Include a vehicle control group (medium with solvent only).

    • (Optional) For ACTH-stimulated conditions, add ACTH to the treatment medium at a final concentration of, for example, 10 nM.

    • Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). A 3-day incubation period has been used in previous studies.[4]

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatant for hormone analysis.

    • Store the supernatant at -20°C or -80°C until analysis.

    • The cells can be lysed for protein quantification or other cellular assays.

  • Hormone Analysis:

    • Measure the concentrations of cortisol, aldosterone, and other steroids in the collected supernatant.

    • Commonly used methods include chemiluminescence immunoassays or liquid chromatography-mass spectrometry (LC-MS/MS) for more detailed steroid profiling.[1][4][5]

  • Data Analysis:

    • Normalize hormone concentrations to the cell number or total protein content.

    • Calculate the IC50 value for this compound by plotting the percentage of hormone inhibition against the log of the inhibitor concentration.

Visualizations

This compound Mechanism of Action in Adrenocortical Cells

Osilodrostat_Mechanism_of_Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD SeventeenOH_Pregnenolone 17α-OH-Pregnenolone Pregnenolone->SeventeenOH_Pregnenolone CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 SeventeenOH_Progesterone 17α-OH-Progesterone Progesterone->SeventeenOH_Progesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 SeventeenOH_Pregnenolone->SeventeenOH_Progesterone 3β-HSD DHEA DHEA SeventeenOH_Pregnenolone->DHEA CYP17A1 Deoxycortisol 11-Deoxycortisol SeventeenOH_Progesterone->Deoxycortisol CYP21A2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD CYP11A1 CYP11A1 ThreeBetaHSD 3β-HSD CYP21A2_1 CYP21A2 CYP11B1_1 CYP11B1 CYP11B2 CYP11B2 CYP17A1_1 CYP17A1 CYP17A1_2 CYP17A1 CYP21A2_2 CYP21A2 CYP11B1_2 CYP11B1 CYP17A1_3 CYP17A1 ThreeBetaHSD_2 3β-HSD This compound This compound This compound->CYP11B1_1 This compound->CYP11B2 This compound->CYP11B1_2

Caption: this compound's mechanism of action in the adrenal steroidogenesis pathway.

Experimental Workflow for In Vitro this compound Treatment

Experimental_Workflow start Start tissue_prep 1. Adrenal Cortex Tissue Preparation start->tissue_prep cell_isolation 2. Enzymatic Digestion & Cell Isolation tissue_prep->cell_isolation cell_culture 3. Primary Cell Culture (24h stabilization) cell_isolation->cell_culture treatment 4. This compound Treatment (0.01-10 µM for 24-72h) cell_culture->treatment sample_collection 5. Supernatant & Cell Lysate Collection treatment->sample_collection analysis 6. Hormone Analysis (LC-MS/MS or Immunoassay) sample_collection->analysis data_analysis 7. Data Analysis (IC50 Calculation) analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating this compound in primary human adrenocortical cells.

References

Application Note: Quantifying Steroid Profiles in Response to Osilodrostat using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osilodrostat is a potent inhibitor of 11β-hydroxylase (CYP11B1), a key enzyme in the final step of cortisol synthesis.[1][2][3][4] It is also known to inhibit aldosterone synthase (CYP11B2) to a lesser extent.[1][2] This targeted inhibition leads to a significant reduction in cortisol and aldosterone levels, making this compound an effective treatment for conditions of cortisol excess, such as Cushing's disease.[1][3][5] The mechanism of action involves the competitive binding to the active site of CYP11B1, preventing the conversion of 11-deoxycortisol to cortisol.[1] Consequently, treatment with this compound results in a characteristic shift in the steroid profile, marked by a decrease in downstream products and an accumulation of precursor steroids.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of steroid hormones in biological matrices.[6][7][8] Its high specificity and sensitivity allow for the simultaneous measurement of a broad panel of steroids, providing a comprehensive view of the metabolic impact of steroidogenesis inhibitors. This application note provides detailed protocols for the quantification of key steroids in human plasma in response to this compound treatment, along with data presentation and visualization of the relevant biological pathways and experimental workflows.

Mechanism of Action of this compound

This compound primarily targets CYP11B1, leading to a blockage in the conversion of 11-deoxycortisol to cortisol. A secondary effect is the inhibition of CYP11B2, which catalyzes the conversion of corticosterone to aldosterone. This dual inhibition results in a significant reduction in the production of the primary glucocorticoid and mineralocorticoid. An expected consequence of this enzymatic blockade is the accumulation of steroid precursors proximal to the inhibited steps.[3][9][10]

Osilodrostat_Mechanism_of_Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Hydroxyprogesterone 17-OH Progesterone Pregnenolone->Hydroxyprogesterone CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 This compound This compound This compound->Aldosterone Inhibits CYP11B2 This compound->Cortisol Inhibits CYP11B1

Caption: Simplified steroidogenesis pathway and the inhibitory action of this compound.

Data Presentation: Expected Changes in Steroid Profiles

Treatment with this compound leads to predictable alterations in the circulating steroid profile. The following tables summarize the expected quantitative changes based on its mechanism of action.

Table 1: Steroids Expected to Decrease in Response to this compound

SteroidRationale for Decrease
Cortisol Direct inhibition of its synthesis by blocking CYP11B1.
Cortisone As the inactive metabolite of cortisol, its levels decrease proportionally.
Aldosterone Inhibition of CYP11B2, the enzyme responsible for its synthesis.
Corticosterone While a precursor to aldosterone, its conversion from 11-deoxycorticosterone is also inhibited by CYP11B1.

Table 2: Steroids Expected to Increase in Response to this compound

SteroidRationale for Increase
11-Deoxycortisol Accumulation due to the direct inhibition of its conversion to cortisol by CYP11B1.[9][10]
11-Deoxycorticosterone Accumulation as a precursor to corticosterone, due to inhibition of CYP11B1 and CYP11B2.
Androstenedione Potential for pathway shift towards androgen synthesis due to precursor buildup.
Testosterone Potential for pathway shift towards androgen synthesis.
Dehydroepiandrosterone (DHEA) Potential for pathway shift towards androgen synthesis.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol outlines a common method for the extraction of a broad panel of steroids from human plasma using liquid-liquid extraction (LLE), a widely used and effective technique.

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Internal Standard (IS) solution: A mixture of deuterated steroid standards (e.g., Cortisol-d4, 11-deoxycortisol-d2, Testosterone-d3, Progesterone-d9) in methanol.

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Thaw frozen plasma samples on ice.

  • Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution to each plasma sample. Vortex briefly.

  • Add 1 mL of MTBE to each tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (containing the steroids) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.

  • Vortex for 30 seconds to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Steroid Panel

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of a panel of steroids. Instrument parameters should be optimized for the specific LC-MS/MS system being used.

Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-9 min: 95% B

    • 9.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM transitions for key steroids are provided in Table 3.

Table 3: Example MRM Transitions for Key Steroids

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cortisol363.2121.125
Cortisol-d4 (IS)367.2121.125
11-Deoxycortisol347.297.122
11-Deoxycortisol-d2 (IS)349.297.122
Aldosterone361.2331.212
Corticosterone347.2121.120
Androstenedione287.297.120
Testosterone289.297.122
Testosterone-d3 (IS)292.297.122
Progesterone315.297.125
Progesterone-d9 (IS)324.3100.125

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for quantifying steroid profiles in plasma samples from patients treated with this compound.

Experimental_Workflow start Start: Patient Plasma Sample Collection (Pre- and Post-Osilodrostat Treatment) sample_prep Sample Preparation: Liquid-Liquid Extraction start->sample_prep lc_ms LC-MS/MS Analysis: Steroid Panel Quantification sample_prep->lc_ms data_analysis Data Analysis: - Peak Integration - Calibration Curve Generation - Concentration Calculation lc_ms->data_analysis quant_data Quantitative Data Table: Comparison of Steroid Profiles data_analysis->quant_data interpretation Interpretation: - Assess this compound Efficacy - Monitor for Androgen Excess data_analysis->interpretation end End: Report Generation quant_data->end interpretation->end

Caption: Workflow for steroid profiling in response to this compound.

Conclusion

The use of LC-MS/MS for the quantification of steroid profiles provides a powerful tool for understanding the in-vivo effects of this compound. The detailed protocols and expected changes in steroid levels outlined in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals. This approach enables a precise evaluation of the therapeutic efficacy of this compound and the monitoring of potential side effects related to shifts in steroid metabolism. The high specificity and multiplexing capabilities of mass spectrometry are essential for accurately characterizing the complex hormonal changes induced by targeted steroidogenesis inhibitors.

References

Application Note: Generation and Characterization of an Osilodrostat-Resistant Adrenocortical Carcinoma Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Osilodrostat is a potent, oral inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol biosynthesis in the adrenal glands.[1][2] It is approved for the treatment of Cushing's disease, a condition characterized by chronic hypercortisolism.[1] As with many targeted therapies, the development of drug resistance is a significant clinical challenge that can limit long-term efficacy. Understanding the mechanisms by which cells acquire resistance to this compound is crucial for developing strategies to overcome it. This application note provides a detailed protocol for establishing and characterizing an this compound-resistant cell line in vitro, a critical tool for investigating resistance mechanisms and evaluating novel therapeutic strategies.

Principle

The development of a drug-resistant cell line is typically achieved by culturing a parental, drug-sensitive cell line in the continuous presence of the drug over an extended period.[3][4] The protocol begins with a low concentration of the drug, which is gradually increased in a stepwise manner.[3][5] This process applies selective pressure, allowing only cells that develop resistance mechanisms to survive and proliferate. The resulting cell population exhibits a significantly higher half-maximal inhibitory concentration (IC50) for the drug compared to the original parental line. The human adrenocortical carcinoma cell line NCI-H295R is a suitable model for this purpose as it expresses the steroidogenic enzymes targeted by this compound.

Mechanism of Action of this compound

This compound primarily exerts its function by inhibiting Cytochrome P450 Family 11 Subfamily B Member 1 (CYP11B1), also known as 11β-hydroxylase.[6][7] This enzyme catalyzes the conversion of 11-deoxycortisol to cortisol.[8] By blocking this critical step, this compound effectively reduces the production of cortisol.[2] To a lesser extent, it also inhibits aldosterone synthase (CYP11B2).[2][9] This inhibition can lead to an accumulation of cortisol precursors, such as 11-deoxycortisol, and a diversion of the steroidogenesis pathway towards androgen production.[2]

G substrate substrate enzyme enzyme inhibitor inhibitor Cholesterol Cholesterol CYP11A1 CYP11A1 Cholesterol->CYP11A1 StAR Pregnenolone Pregnenolone HSD3B2 3β-HSD Pregnenolone->HSD3B2 Progesterone Progesterone CYP21A2_1 CYP21A2 Progesterone->CYP21A2_1 CYP21A2_2 CYP21A2 Progesterone->CYP21A2_2 Deoxycorticosterone Deoxycorticosterone CYP11B2_1 CYP11B2 (Aldosterone Synthase) Deoxycorticosterone->CYP11B2_1 Corticosterone Corticosterone CYP11B2_2 CYP11B2 (Aldosterone Synthase) Corticosterone->CYP11B2_2 Aldosterone Aldosterone Deoxycortisol 11-Deoxycortisol CYP11B1 CYP11B1 (11β-hydroxylase) Deoxycortisol->CYP11B1 Cortisol Cortisol CYP11A1->Pregnenolone HSD3B2->Progesterone CYP21A2_1->Deoxycorticosterone CYP11B1->Cortisol CYP11B2_1->Corticosterone CYP21A2_2->Deoxycortisol CYP11B2_2->Aldosterone This compound This compound This compound->CYP11B1 This compound->CYP11B2_2 G cluster_0 start_end start_end process process decision decision io io A Start with Parental NCI-H295R Cells B Determine Parental IC50 (Protocol 1) A->B C Culture cells with This compound at IC20 B->C D Monitor Cell Growth & Viability C->D E Cells >70% Confluent & Proliferating? D->E F Passage cells at same drug concentration E->F Yes I Continue Culture (wait for recovery) E->I No F->E G Increase this compound Concentration (1.5x-2.0x) H Freeze Cell Stock F->H J Final Concentration Reached? H->J I->D J->G No K Confirm Resistant IC50 (Protocol 3) J->K Yes L Established this compound- Resistant Cell Line K->L G input input output output process process Parental Parental Cell Line Assay_P Determine IC50(Parental) via Viability Assay Parental->Assay_P Resistant Resistant Cell Line Assay_R Determine IC50(Resistant) via Viability Assay Resistant->Assay_R Result_P IC50(Parental) = X Assay_P->Result_P Result_R IC50(Resistant) = Y Assay_R->Result_R Compare Compare Values RI = Y / X Result_P->Compare Result_R->Compare Conclusion If RI > 10, Resistance is Confirmed Compare->Conclusion

References

Troubleshooting & Optimization

Managing hypocortisolism in Osilodrostat-treated animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals utilizing Osilodrostat in animal studies. It focuses on the identification, management, and prevention of hypocortisolism, a common adverse effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent, oral inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal glands.[1][2][3] It also inhibits aldosterone synthase (CYP11B2) to a lesser extent.[2][4] By blocking these enzymes, this compound effectively reduces the production of cortisol and aldosterone.[4][5] This mechanism makes it effective for treating conditions of cortisol excess, but also creates the risk of hypocortisolism (adrenal insufficiency).[5][6]

Q2: Why is managing hypocortisolism critical in my study?

Hypocortisolism, or adrenal insufficiency, can be a life-threatening condition.[7] It can manifest as a range of clinical signs from vague (lethargy, inappetence) to severe (hypovolemic collapse).[8] Unmanaged hypocortisolism can confound experimental results by introducing non-specific stress and physiological instability, and can lead to unnecessary animal morbidity or mortality, compromising both study data and animal welfare.

Q3: What are the primary side effects of this compound besides hypocortisolism?

Due to its mechanism of action, this compound can cause an accumulation of adrenal hormone precursors.[1][4] This can lead to adverse effects such as hypokalemia, edema, and hypertension due to mineralocorticoid precursor activity.[1][6] In female animals, an increase in androgen precursors may result in effects like hirsutism or acne.[6] QT interval prolongation has also been noted, requiring monitoring.[1][9]

Troubleshooting Guide: Managing Hypocortisolism

Q4: What are the common clinical signs of hypocortisolism in laboratory animals?

While signs can vary by species, common indicators of hypocortisolism or an impending adrenal crisis include:

  • Vague, non-specific signs such as lethargy, weakness, or depression.

  • Gastrointestinal issues like decreased appetite, nausea, vomiting, or diarrhea.[5][6][10]

  • Cardiovascular signs such as hypotension or signs of hypovolemic shock in severe cases.

  • Metabolic changes including hypoglycemia and electrolyte imbalances (hyponatremia, hyperkalemia).[6][11]

Q5: My animal is showing signs of hypocortisolism. What is the immediate course of action?

If an animal exhibits signs of acute adrenal insufficiency (e.g., collapse, severe vomiting/diarrhea), it is a medical emergency.

  • Temporarily Discontinue this compound: Stop the administration of the drug immediately.

  • Administer Glucocorticoids: Provide rapid-acting glucocorticoid replacement. Dexamethasone sodium phosphate is often a good initial choice as it does not interfere with cortisol assays for subsequent diagnostic testing.[11]

  • Provide Supportive Care: Administer intravenous fluids to correct dehydration and electrolyte imbalances.[12][13] Address hypoglycemia if present.[11]

  • Confirm Diagnosis: Once the animal is stable, an ACTH stimulation test can be performed to definitively diagnose iatrogenic hypoadrenocorticism.[8][11]

Q6: How can I proactively monitor for hypocortisolism?

Regular and systematic monitoring is key to preventing severe hypocortisolism.

  • Clinical Observation: Conduct daily health and welfare checks, paying close attention to the signs listed in Q4.

  • Biochemical Monitoring:

    • Cortisol Levels: Monitor serum or plasma cortisol levels regularly. The goal is to reduce cortisol to a target range, not to eliminate it. An ACTH stimulation test is the gold standard for assessing the adrenal gland's responsive capacity.[8][14]

    • Electrolytes: Periodically check serum sodium and potassium levels to monitor for mineralocorticoid deficiency.[7][14]

  • Dose Titration: Implement a slow and careful dose titration schedule. Start with a low dose and increase in small increments, allowing the animal to adapt. Dose adjustments should be based on cortisol levels and clinical signs.[7][15]

Q7: The cortisol levels in my assay seem inconsistent or unexpectedly high despite clinical signs of hypocortisolism. What could be the cause?

This may be due to assay cross-reactivity. The inhibition of 11β-hydroxylase by this compound leads to an accumulation of the precursor 11-deoxycortisol.[4] Some cortisol immunoassays can cross-react with 11-deoxycortisol, leading to falsely elevated cortisol readings.[16] If you suspect this, consider using a more specific measurement method like liquid chromatography-mass spectrometry (LC-MS/MS) to differentiate between cortisol and its precursors.[16]

Data Presentation

Table 1: Clinical and Biochemical Manifestations of Hypocortisolism

Parameter CategoryObservation / FindingImplication
General Clinical Signs Lethargy, weakness, fatigue, decreased appetite, weight loss[5][6]Early indicators of adrenal insufficiency.
Gastrointestinal Signs Nausea, vomiting, diarrhea, abdominal pain[5][6]Common signs of hypocortisolism.
Cardiovascular Signs Hypotension, dizziness, hypovolemic shock[6]Signs of a developing or full-blown adrenal crisis.
Biochemical Markers Low serum/plasma cortisol[17]Direct evidence of drug effect.
Hyponatremia (low sodium), Hyperkalemia (high potassium)[11]Indicates concurrent mineralocorticoid deficiency.
Hypoglycemia (low blood glucose)[6][11]Can result from glucocorticoid deficiency.

Table 2: Sample Dose Titration and Monitoring Schedule (Example)

This is an illustrative schedule. Actual doses and frequencies must be determined based on the specific animal model, study objectives, and observed responses.

Study WeekThis compound DoseMonitoring Frequency & TypeKey Checkpoints
Week 0 (Baseline) 0 mg/kgPre-treatmentEstablish baseline cortisol (ACTH stim), electrolytes, body weight, and clinical condition.
Weeks 1-2 Start at a low dose (e.g., 1-2 mg/kg BID)Daily clinical observation. Cortisol & electrolytes at end of Week 2.Assess initial tolerability. Check for signs of rapid cortisol decline.
Weeks 3-4 Titrate up by 1-2 mg/kg increments if cortisol remains high and animal is stableDaily clinical observation. Cortisol & electrolytes weekly.[7]Adjust dose based on cortisol levels and clinical signs. Avoid rapid dose escalation.
Weeks 5-8 Maintain or adjust dose based on responseWeekly clinical observation. Cortisol & electrolytes every 2 weeks.Aim for target cortisol range. Watch for precursor-related side effects (hypokalemia).
Maintenance Phase Lowest effective doseBi-weekly clinical observation. Cortisol & electrolytes monthly or as needed.Ensure sustained efficacy and long-term safety.

Experimental Protocols

Protocol 1: ACTH Stimulation Test for Monitoring Adrenal Function

This test assesses the adrenal reserve and helps diagnose iatrogenic hypocortisolism.

Materials:

  • Cosyntropin (synthetic ACTH)

  • Baseline and post-stimulation blood collection tubes (e.g., serum separators)

  • Saline for dilution (if necessary)

  • Appropriate animal handling and restraint equipment

Procedure:

  • Timing: For animals on this compound, perform the test 4-6 hours after the morning dose to assess cortisol levels at their expected nadir.[14]

  • Baseline Sample: Collect a pre-stimulation blood sample to measure the baseline serum cortisol concentration.

  • ACTH Administration: Administer cosyntropin. A common veterinary dose is 5 mcg/kg, administered intravenously (IV).[11][18] Intramuscular (IM) administration is not recommended in potentially hypovolemic animals due to poor absorption.[8]

  • Post-Stimulation Sample: Collect a second blood sample 60 minutes after the IV administration of cosyntropin.[11]

  • Sample Handling: Process blood samples to separate serum or plasma and store appropriately (e.g., frozen at -20°C or -80°C) until analysis.

  • Interpretation: In a healthy, untreated animal, cortisol levels should rise significantly after ACTH stimulation. In an animal with this compound-induced hypocortisolism, the cortisol response will be blunted or absent (a "flat-line" result), with post-ACTH cortisol concentrations typically falling below 2 µg/dL.[8][11]

Protocol 2: Emergency Management of an Adrenal Crisis

Objective: To rapidly stabilize an animal presenting with severe signs of hypocortisolism.

Procedure:

  • Stop this compound: Immediately cease drug administration.

  • Intravenous Access: Secure IV access for fluid and medication administration.

  • Fluid Resuscitation: Begin IV fluid therapy to correct dehydration and hypovolemia. An isotonic crystalloid solution is appropriate.[13] Correct fluid deficits over several hours, monitoring cardiovascular parameters.

  • Glucocorticoid Replacement:

    • Administer a rapid-acting glucocorticoid. Dexamethasone sodium phosphate (e.g., 0.1-0.5 mg/kg IV) is a suitable initial choice.[11][18]

    • Alternatively, hydrocortisone sodium succinate can be used.[18]

  • Electrolyte Correction: If severe hyperkalemia is present and causing cardiac abnormalities (e.g., bradycardia), specific treatment may be required, although fluid therapy often resolves mild to moderate cases.[12]

  • Hypoglycemia Management: If hypoglycemia is documented, add dextrose to the IV fluids to create a 2.5% or 5% dextrose solution.[12]

  • Ongoing Monitoring: Continuously monitor vital signs, hydration status, electrolyte levels, and blood glucose until the animal is stable. Once stable, transition to oral glucocorticoid replacement (e.g., prednisone) and gradually taper to a maintenance dose.[8]

Visualizations

G cluster_pathway Steroidogenesis Pathway & this compound Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androgen_Precursors Androgen Precursors Pregnenolone->Androgen_Precursors Deoxycorticosterone 11-Deoxycorticosterone (DOC) Progesterone->Deoxycorticosterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 / CYP11B2 Accumulation1 Accumulation of Precursors Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone Synthase (CYP11B2) Cortisol Cortisol Deoxycortisol->Cortisol 11β-Hydroxylase (CYP11B1) This compound This compound This compound->Aldosterone Inhibition This compound->Cortisol POTENT INHIBITION

Caption: this compound's mechanism of action in the adrenal steroidogenesis pathway.

G cluster_workflow Workflow for Monitoring and Managing Hypocortisolism Start Start this compound (Low Dose) Monitor Daily Clinical Monitoring (Appetite, Activity, GI Signs) Start->Monitor Signs Signs of Hypocortisolism? Monitor->Signs Periodic Periodic Monitoring (Serum Cortisol, Electrolytes) CortisolOK Cortisol in Target Range? Periodic->CortisolOK Signs->Periodic No ReduceDose Reduce this compound Dose or Temporarily Stop Signs->ReduceDose Yes CortisolOK->ReduceDose No (Cortisol too low) Continue Continue Current Dose Re-evaluate regularly CortisolOK->Continue Yes IncreaseDose Consider Cautious Dose Increase CortisolOK->IncreaseDose No (Cortisol too high) SupportiveCare Provide Supportive Care (Fluids, Glucocorticoids if severe) ReduceDose->SupportiveCare SupportiveCare->Monitor End Maintain Lowest Effective Dose Continue->End IncreaseDose->Monitor

Caption: Experimental workflow for monitoring and managing hypocortisolism in animal studies.

G cluster_troubleshooting Troubleshooting Adverse Events During this compound Treatment Event Adverse Event Observed (e.g., Lethargy, Vomiting, Weakness) CheckCortisol Step 1: Assess for Hypocortisolism - Check clinical signs - Measure serum cortisol Event->CheckCortisol IsHypocortisolism Evidence of Hypocortisolism? CheckCortisol->IsHypocortisolism ManageHypocortisolism Action: - Reduce/Stop this compound - Administer Glucocorticoids - Supportive Care IsHypocortisolism->ManageHypocortisolism Yes CheckPrecursors Step 2: Assess for Precursor Accumulation - Check electrolytes (K+) - Monitor blood pressure IsHypocortisolism->CheckPrecursors No IsPrecursor Evidence of Precursor Effects? CheckPrecursors->IsPrecursor ManagePrecursor Action: - Manage hypokalemia (e.g., K+ supplement) - Consider mineralocorticoid antagonist IsPrecursor->ManagePrecursor Yes Other Consider other causes unrelated to This compound's primary mechanisms. Review study protocol and animal health. IsPrecursor->Other No

Caption: Decision tree for troubleshooting common adverse events with this compound.

References

Optimizing Osilodrostat dosage to minimize off-target effects in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Osilodrostat in preclinical studies. The focus is on optimizing dosage to minimize off-target effects while maintaining on-target efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal glands.[1][2][3][4] It also inhibits aldosterone synthase (CYP11B2) to a lesser extent, which is involved in aldosterone production.[1][2][3][4]

Q2: What are the expected on-target and off-target effects of this compound in preclinical models?

A2: The primary on-target effect is the reduction of cortisol (or corticosterone in rodents) levels. The main off-target effects stem from the inhibition of CYP11B1 and CYP11B2, leading to an accumulation of precursor molecules in the steroidogenesis pathway.[1][5][6] This can result in:

  • Mineralocorticoid-related effects: Due to the buildup of 11-deoxycorticosterone, which can activate mineralocorticoid receptors, leading to hypokalemia, hypertension, and edema.[1][6][7]

  • Androgen-related effects: The shunting of steroid precursors towards androgen synthesis can cause signs of hyperandrogenism.[7][8]

  • Other reported off-target effects in preclinical toxicology studies include adrenocortical and hepatocellular hypertrophy, as well as effects on the central nervous system (CNS) and female reproductive organs.[1][9]

Q3: What are some starting considerations for dosing this compound in preclinical studies?

A3: Due to the limited availability of public preclinical dose-ranging studies, a pilot study to determine the optimal dose in your specific animal model and experimental setup is highly recommended. Based on a 13-week study in Wistar rats, a dose of 20 mg/kg/day administered orally has been used for this compound monotherapy.[10] However, the optimal dose will depend on the species, the specific research question, and the desired level of cortisol/corticosterone suppression.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Insufficient Cortisol/Corticosterone Suppression Inadequate dosage; Individual variability in drug metabolism.1. Confirm accurate dosing and administration.2. Gradually increase the dose in increments, monitoring cortisol/corticosterone levels at each step.3. Assess plasma this compound levels to ensure adequate exposure.
Hypokalemia (Low Potassium) Accumulation of 11-deoxycorticosterone leading to mineralocorticoid excess.1. Reduce the this compound dosage.2. Consider co-administration of a mineralocorticoid receptor antagonist like spironolactone (ensure this does not interfere with your study endpoints).3. Supplement the diet with potassium.
Hypertension or Edema Mineralocorticoid excess from 11-deoxycorticosterone accumulation.1. Decrease the this compound dose.2. Monitor blood pressure and body weight regularly.3. As with hypokalemia, a mineralocorticoid receptor antagonist may be considered.
Signs of Hyperandrogenism (e.g., changes in reproductive organs) Shunting of steroid precursors to the androgen synthesis pathway.1. Lower the this compound dosage.2. Measure serum androgen levels (e.g., testosterone, androstenedione) to confirm.3. If hyperandrogenism is a concern, consider if a lower dose that still achieves sufficient cortisol suppression can be used.
Adrenal Gland Hypertrophy Chronic stimulation of the adrenal glands due to low cortisol and subsequent high ACTH levels (compensatory mechanism).1. This is an expected pharmacological effect. The degree of hypertrophy may be dose-dependent.2. At the end of the study, adrenal gland weight and histology should be assessed.3. If severe, a lower dose of this compound might be necessary for long-term studies.
Hepatocellular Hypertrophy Potential off-target effect of this compound on the liver.1. Monitor liver enzymes (ALT, AST) in plasma throughout the study.2. At necropsy, perform histopathological analysis of the liver.3. If liver toxicity is a concern, consider a dose-reduction or discontinuation of the study.
CNS Effects (e.g., behavioral changes) Potential off-target effect of this compound.1. Conduct regular behavioral assessments (e.g., open field test, rotarod) to monitor for any changes.2. If significant behavioral changes are observed, a dose reduction may be necessary.

Quantitative Data from Preclinical and In Vitro Studies

Table 1: In Vitro Inhibitory Potency of this compound

EnzymeCell LineIC50 (µM)Reference
CYP11B1 (11β-hydroxylase)Human Adrenocortical (HAC15) cells0.035[1]
CYP11B2 (Aldosterone Synthase)Not specifiedLower than CYP11B1[1]

Table 2: Preclinical Dosing and Effects of this compound in Wistar Rats

Study DurationSpeciesDose (Oral)On-Target EffectObserved Off-Target EffectsReference
13 weeksWistar Rat20 mg/kg/dayReduction in corticosterone (expected)Adrenocortical hypertrophy, Hepatocellular hypertrophy[1][10]

Experimental Protocols

Protocol 1: Assessment of Steroid Hormone Profile by LC-MS/MS

This protocol provides a general framework for the analysis of steroid hormones in rodent plasma.

  • Sample Collection: Collect blood via appropriate methods (e.g., tail vein, cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard solution containing deuterated analogues of the steroids of interest.

    • Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

    • Vortex vigorously for 5-10 minutes.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.

    • Set the mass spectrometer to multiple reaction monitoring (MRM) mode to detect the specific precursor-product ion transitions for each steroid.

    • Quantify the steroids based on the peak area ratios relative to their corresponding internal standards.

Protocol 2: Histopathological Evaluation of Adrenal Gland and Liver
  • Tissue Collection and Fixation:

    • At the end of the study, euthanize the animal and carefully dissect the adrenal glands and liver.

    • Weigh the organs.

    • Fix the tissues in 10% neutral buffered formalin for at least 24 hours.

  • Tissue Processing and Sectioning:

    • Dehydrate the fixed tissues through a series of graded ethanol solutions.

    • Clear the tissues with xylene.

    • Embed the tissues in paraffin wax.

    • Section the paraffin blocks at a thickness of 4-5 µm using a microtome.

  • Staining:

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain with Hematoxylin and Eosin (H&E) for general morphological assessment.

  • Microscopic Examination:

    • Examine the slides under a light microscope.

    • Adrenal Gland: Assess for cortical hypertrophy (thickening of the adrenal cortex), cellular morphology, and any signs of hyperplasia or neoplasia.

    • Liver: Evaluate for hepatocellular hypertrophy (enlargement of hepatocytes), changes in cytoplasmic appearance (e.g., vacuolation), and signs of inflammation or necrosis.

Visualizations

Steroidogenesis_Pathway_and_Osilodrostat_Inhibition cluster_off_target Off-Target Effects Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androgens Androgens Pregnenolone->Androgens ... Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol ... Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Deoxycorticosterone_accum Accumulation of 11-Deoxycorticosterone Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 Androgens_increase Increased Androgen Production This compound This compound This compound->Corticosterone Inhibits CYP11B2 This compound->Deoxycortisol Inhibits CYP11B1 Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_dosing This compound Administration cluster_monitoring In-Life Monitoring cluster_endpoint Terminal Endpoint Analysis Animal_Selection Select Animal Model (e.g., Rat, Mouse) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Baseline_Measures Baseline Measurements (Body Weight, Blood Pressure, Blood/Urine Samples) Acclimatization->Baseline_Measures Dosing Daily Oral Gavage Baseline_Measures->Dosing Dose_Selection Select Dose Range (e.g., Pilot Study) Dose_Selection->Dosing Clinical_Signs Daily Clinical Observations Dosing->Clinical_Signs BW_BP Weekly Body Weight & Blood Pressure Dosing->BW_BP Sampling Periodic Blood/Urine Sampling for Hormones & Biomarkers Dosing->Sampling Behavior Behavioral Assessments (Optional) Dosing->Behavior Necropsy Euthanasia & Necropsy Sampling->Necropsy Behavior->Necropsy Organ_Weights Organ Weight Measurement (Adrenals, Liver, etc.) Necropsy->Organ_Weights Histopathology Histopathological Examination Necropsy->Histopathology Terminal_Samples Terminal Blood/Tissue Collection for Steroid Profiling Necropsy->Terminal_Samples Troubleshooting_Logic Start Start this compound Treatment Monitor Monitor On-Target (Cortisol/Corticosterone) & Off-Target Effects Start->Monitor Efficacy Efficacy Achieved? Monitor->Efficacy Tolerability Tolerable Off-Target Effects? Efficacy->Tolerability Yes IncreaseDose Increase Dose Efficacy->IncreaseDose No DecreaseDose Decrease Dose Tolerability->DecreaseDose No MaintainDose Maintain Dose & Continue Monitoring Tolerability->MaintainDose Yes IncreaseDose->Monitor DecreaseDose->Monitor ConsiderCoAdmin Consider Co-administration (e.g., Spironolactone) DecreaseDose->ConsiderCoAdmin

References

Technical Support Center: Osilodrostat and Androgen Precursor Elevation In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating osilodrostat-induced androgen precursor elevation in vitro. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound leads to an increase in androgen precursors in vitro?

A1: this compound is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis.[1][2][3] By blocking this enzyme, this compound causes a buildup of upstream steroid precursors, such as 11-deoxycortisol.[4][5][6][7] This accumulation leads to a metabolic shift in the steroidogenesis pathway, shunting these precursors towards the production of adrenal androgens like androstenedione and testosterone.[1][8]

Q2: Which in vitro models are suitable for studying this compound's effects on androgen production?

A2: The human adrenocortical carcinoma cell lines NCI-H295R and HAC15 are well-established models for studying steroidogenesis.[4][9][10] The H295R cell line, in particular, expresses all the key enzymes necessary for androgen synthesis.[10][11] Primary human adrenocortical cell cultures can also be used and may offer results that are more physiologically relevant, though they can exhibit greater variability.[4][5][7]

Q3: What are the expected changes in steroid hormone levels following this compound treatment in vitro?

A3: In vitro treatment with this compound typically results in a significant decrease in cortisol and corticosterone levels.[4][5][6][7][9] Concurrently, there is a marked accumulation of 11-deoxycortisol.[4][5][6][7] Researchers should also expect to observe a modest to significant increase in adrenal androgens, including androstenedione and testosterone.[8][9]

Q4: How does ACTH stimulation affect the in vitro response to this compound?

A4: Adrenocorticotropic hormone (ACTH) stimulation can influence the inhibitory effects of this compound. In some in vitro systems, such as the HAC15 cell line, ACTH stimulation has been shown to increase the IC50 value of this compound for cortisol inhibition, meaning a higher concentration of the drug is required to achieve the same level of inhibition.[5][6] Under ACTH-stimulated conditions, the accumulation of androgen precursors may be more pronounced.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant increase in androgen precursors observed after this compound treatment. 1. Suboptimal this compound concentration: The concentration used may be too low to induce a significant pathway shift. 2. Cell line variability: The specific sub-clone of H295R or HAC15 cells may have lower expression of androgen-producing enzymes. 3. Assay sensitivity: The method used to measure androgens (e.g., ELISA) may not be sensitive enough to detect subtle changes.1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for your cell model.[4][5][6][7] 2. Confirm cell line characteristics: If possible, verify the expression of key steroidogenic enzymes (e.g., CYP17A1, HSD3B2) in your cell line. 3. Use a more sensitive detection method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid hormone quantification and offers higher sensitivity and specificity than immunoassays.[12][13][14]
High variability in steroid hormone measurements between replicate wells. 1. Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable steroid output. 2. Edge effects in culture plates: Wells on the periphery of the plate are prone to evaporation, which can affect cell health and steroid production. 3. Pipetting errors: Inaccurate pipetting of this compound or other reagents.1. Ensure a single-cell suspension: Thoroughly resuspend cells before seeding to ensure a uniform density in each well. 2. Minimize edge effects: Avoid using the outermost wells of the culture plate for experiments. Fill these wells with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and proper technique: Ensure all pipettes are calibrated and use reverse pipetting for viscous solutions.
Unexpected cytotoxicity observed with this compound treatment. 1. High this compound concentration: Exceeding the optimal concentration range can lead to off-target effects and cell death. 2. Solvent toxicity: If using a solvent like DMSO, high concentrations can be toxic to cells. 3. Contamination: Bacterial or fungal contamination of cell cultures.1. Determine the cytotoxic threshold: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) across a range of this compound concentrations. 2. Maintain a low solvent concentration: Keep the final concentration of DMSO or other solvents below 0.1% (v/v). 3. Practice good cell culture technique: Regularly check cultures for signs of contamination and maintain aseptic conditions.
Difficulty in interpreting complex changes in the steroid profile. Multiple enzyme effects: At higher concentrations, this compound may have off-target effects on other steroidogenic enzymes, such as CYP17A1.[4][5][7]Measure a comprehensive steroid panel: Quantify a broad range of steroid hormones, not just androgens and cortisol. This will provide a more complete picture of the metabolic shifts occurring in response to this compound.

Data Presentation

Table 1: In Vitro IC50 Values of this compound for Cortisol Inhibition

Cell LineConditionThis compound IC50 (µM)Reference
HAC15Basal0.035[5][6]
HAC15ACTH-stimulated0.0605[5][6]

Table 2: Fold Change in Steroid Hormone Levels in Human Fetal Adrenal Tissue Treated with this compound (1 µM) under Basal Conditions

Steroid HormoneFold Change vs. Vehiclep-valueReference
Testosterone9.5< 0.001[8]
Androstenedione10.3< 0.0001[8]
DHEASNo significant change-[8]

Experimental Protocols

Key Experiment: In Vitro Steroidogenesis Assay in H295R Cells

This protocol is a general guideline. Specific details may need to be optimized for your laboratory conditions.

1. Cell Culture and Seeding:

  • Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with fetal bovine serum and insulin-transferrin-selenium).
  • Seed cells in 24-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

2. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1% (v/v).
  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
  • Incubate the cells for a predetermined time (e.g., 48-72 hours).

3. Sample Collection:

  • After the incubation period, collect the cell culture supernatant from each well.
  • Centrifuge the supernatant to pellet any detached cells and collect the clear supernatant for steroid analysis.
  • Store the samples at -80°C until analysis.

4. Steroid Hormone Analysis:

  • Quantify the concentrations of cortisol, 11-deoxycortisol, androstenedione, and testosterone in the collected supernatant.
  • The preferred method for accurate and sensitive quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13][14][15] Alternatively, commercially available ELISA kits can be used, but their specificity and sensitivity should be validated.

5. Data Analysis:

  • Normalize the steroid hormone concentrations to the cell number or total protein content in each well to account for any variations in cell growth.
  • Calculate the fold change in hormone levels relative to the vehicle-treated control.
  • Perform statistical analysis to determine the significance of the observed changes.

Visualizations

G cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone CYP11A1 progesterone Progesterone pregnenolone->progesterone 3β-HSD oh_pregnenolone 17-OH Pregnenolone pregnenolone->oh_pregnenolone CYP17A1 deoxycorticosterone 11-Deoxycorticosterone progesterone->deoxycorticosterone CYP21A2 oh_progesterone 17-OH Progesterone progesterone->oh_progesterone CYP17A1 corticosterone Corticosterone deoxycorticosterone->corticosterone CYP11B1 aldosterone Aldosterone corticosterone->aldosterone CYP11B2 oh_pregnenolone->oh_progesterone 3β-HSD dhea DHEA oh_pregnenolone->dhea CYP17A1 deoxycortisol 11-Deoxycortisol oh_progesterone->deoxycortisol CYP21A2 androstenedione Androstenedione oh_progesterone->androstenedione CYP17A1 cortisol Cortisol deoxycortisol->cortisol CYP11B1 deoxycortisol->androstenedione dhea->androstenedione 3β-HSD testosterone Testosterone androstenedione->testosterone 17β-HSD This compound This compound CYP11B1 CYP11B1 This compound->CYP11B1

Caption: this compound's mechanism of action in the adrenal steroidogenesis pathway.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed H295R cells in 24-well plate culture Culture to 70-80% confluency start->culture treat Treat with this compound (or vehicle) for 48-72h culture->treat collect Collect supernatant treat->collect analyze LC-MS/MS Analysis (Cortisol, 11-Deoxycortisol, Androstenedione, Testosterone) collect->analyze data Data Analysis (Normalization, Fold Change) analyze->data

Caption: Experimental workflow for an in vitro steroidogenesis assay.

References

Technical Support Center: Overcoming Osilodrostat Solubility Issues for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Osilodrostat in in vitro settings, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) and ethanol are effective solvents for preparing concentrated stock solutions of this compound.[1] For some in vitro studies, a stock solution has also been successfully prepared in 0.01N hydrochloric acid.[2]

Q2: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A2: this compound free base has low aqueous solubility.[3] It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final desired concentration in your aqueous buffer or cell culture medium. The phosphate salt of this compound is reported to be highly soluble in water and physiological buffers.[4]

Q3: What is the maximum concentration of DMSO that is generally tolerated by cells in culture?

A3: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment. It is recommended to keep the final DMSO concentration consistent across all experimental conditions.

Q4: I observed precipitation when I diluted my this compound stock solution into my cell culture medium. What should I do?

A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.

Data Presentation: this compound Solubility

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentrationNotesSource
DMSO147.50 mg/mL (649.10 mM)-[1]
DMSO100 mg/mL (440.06 mM)May require sonication and warming to 60°C.
Ethanol72.5 mg/mL (319.05 mM)-[1]
0.01N Hydrochloric Acid10 mMUsed for preparing stock solutions for in vitro studies.[2]
Water (this compound Phosphate)> 50 mg/mLHighly soluble in water and physiological buffers (pH 1-6.8).[4]

Experimental Protocol: Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sterile, pre-warmed cell culture medium or buffer

Procedure:

  • Stock Solution Preparation (10 mM in DMSO):

    • Tare a sterile microcentrifuge tube.

    • Carefully weigh the desired amount of this compound powder (Molecular Weight: 227.24 g/mol ).

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.27 mg of this compound in 1 mL of DMSO.

    • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming (e.g., 37°C water bath) and sonication can be used to aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pre-warmed cell culture medium or your experimental buffer to achieve the desired final concentrations.

    • Crucially, to avoid precipitation, add the this compound stock solution to the aqueous medium while vortexing or mixing vigorously.

    • Ensure the final concentration of DMSO in your working solution is below the tolerance level of your cells (typically ≤ 0.5%).

    • Use the freshly prepared working solutions for your experiments immediately.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Precipitation upon dilution of DMSO stock in aqueous media The aqueous environment reduces the solubility of the hydrophobic compound.1. Reduce the final concentration: The desired concentration may be above the solubility limit in the aqueous medium. 2. Increase mixing during dilution: Add the stock solution dropwise to the vigorously vortexing or stirring aqueous medium. 3. Pre-warm the aqueous medium: Diluting into a warmer medium can sometimes improve solubility. 4. Use a solubilizing agent: Consider the use of excipients like cyclodextrins if compatible with your assay.
Cloudiness or precipitate observed in the stock solution upon thawing The compound may have come out of solution during freezing.1. Warm and vortex: Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound. 2. Sonication: Brief sonication can also help to redissolve any precipitate.
Inconsistent experimental results This could be due to incomplete dissolution or precipitation of the compound.1. Visually inspect solutions: Before each use, ensure that both the stock and working solutions are clear and free of any visible precipitate. 2. Prepare fresh working solutions: Do not store diluted working solutions for extended periods.

Visualizations

This compound's Mechanism of Action in the Steroidogenesis Pathway

This compound is a potent inhibitor of 11β-hydroxylase (CYP11B1), a key enzyme in the adrenal steroidogenesis pathway responsible for the final step of cortisol synthesis.[5][6][7] It also inhibits aldosterone synthase (CYP11B2).[5]

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Hydroxyprogesterone 17-OH Progesterone Pregnenolone->Hydroxyprogesterone 17α-Hydroxylase Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone 21-Hydroxylase Corticosterone Corticosterone Deoxycorticosterone->Corticosterone 11β-Hydroxylase (CYP11B1) Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone Synthase (CYP11B2) Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol 21-Hydroxylase Cortisol Cortisol Deoxycortisol->Cortisol 11β-Hydroxylase (CYP11B1) This compound This compound Deoxycortisol -> Cortisol Deoxycortisol -> Cortisol This compound->Deoxycortisol -> Cortisol Inhibits Corticosterone -> Aldosterone Corticosterone -> Aldosterone This compound->Corticosterone -> Aldosterone Inhibits G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve mix Vortex/Sonicate/ Warm to Dissolve dissolve->mix store Aliquot and Store at -20°C/-80°C mix->store thaw Thaw Stock Solution Aliquot store->thaw dilute Serially Dilute in Pre-warmed Aqueous Medium thaw->dilute vortex_dilute Add Stock to Medium while Vortexing use Use Immediately in Assay vortex_dilute->use

References

Technical Support Center: Mitigating Osilodrostat-Induced Electrolyte Imbalance in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers anticipate, manage, and mitigate potential electrolyte imbalances in cell culture media when using Osilodrostat.

I. Troubleshooting Guide

This compound treatment, particularly in steroidogenic cell lines like H295R or its clonal line HAC15, can alter the composition of the culture medium.[1][2] The primary mechanism involves the accumulation of aldosterone precursors, which may lead to an imbalance of key electrolytes. This guide provides solutions to common problems observed during experiments.

Troubleshooting Common In Vitro Issues with this compound
Observed Problem Potential Cause Recommended Solution & Rationale
Reduced cell viability, poor proliferation, or altered morphology after this compound treatment. Hypokalemia (Low Potassium): this compound blocks aldosterone synthesis, causing a buildup of precursors like 11-deoxycorticosterone (DOC).[1][3] DOC has mineralocorticoid activity, which can increase potassium efflux from cells, depleting the medium's potassium concentration.[4][5][6] Low extracellular potassium can disrupt cell function and induce apoptosis.[7][8]1. Measure Extracellular Potassium: Use an ion-selective electrode, flame photometer, or a blood gas/electrolyte analyzer to quantify the potassium concentration in the cell culture supernatant. 2. Supplement with KCl: If potassium is depleted, supplement the medium with a sterile stock solution of Potassium Chloride (KCl).[9][10][11] Start with small additions to raise the concentration by 0.5-1.0 mM at a time. (See Protocol 1). 3. Monitor Regularly: Check potassium levels every 24-48 hours, as the effect of this compound is continuous.
Inconsistent experimental results or high variability between replicates. Fluctuating Electrolyte Levels: The rate of precursor accumulation and its effect on electrolytes can vary depending on cell density, metabolic rate, and this compound concentration.[2] This can lead to inconsistent culture conditions.1. Standardize Seeding Density: Ensure all wells or flasks are seeded with the same number of viable cells per cm².[12] 2. Pre-condition Medium (Optional): For highly sensitive assays, consider treating a batch of medium with this compound in a separate flask of "producer" cells for 48 hours. Then, measure and normalize the electrolyte levels in this conditioned medium before using it on your experimental cells. 3. Increase Replicate Number: To improve statistical power, increase the number of technical and biological replicates.[13]
Unexpected changes in cellular signaling pathways unrelated to cortisol inhibition. Off-Target Effects of Electrolyte Imbalance: Ion concentrations are critical for maintaining membrane potential, which influences numerous signaling cascades, including calcium signaling.[9][10][14] Changes in extracellular potassium can alter the cell's resting membrane potential.[15]1. Establish a Baseline: Before starting the main experiment, run a dose-response curve with this compound and measure the corresponding changes in potassium and sodium at each concentration. 2. Use a Positive Control: Treat a parallel culture with a compound known to induce hypokalemia (if appropriate for the cell type) to distinguish this compound-specific effects from general electrolyte imbalance effects. 3. Maintain Electrolyte Homeostasis: Proactively supplement the media with KCl as described above to maintain physiological electrolyte concentrations throughout the experiment.
Adherent cells are detaching or showing signs of stress. Medium Osmolality Changes: Significant shifts in ion concentrations can alter the osmolality of the culture medium, causing cellular stress and detachment.1. Measure Osmolality: Use an osmometer to check the osmolality of the culture medium after this compound treatment. 2. Adjust Medium: If osmolality has changed significantly, prepare a new batch of medium with adjusted electrolyte concentrations to restore the correct osmolality before supplementing the culture. 3. Check for Contamination: Rule out other common causes of cell detachment, such as mycoplasma contamination or pH shifts in the medium.[16][17][18]

II. Frequently Asked Questions (FAQs)

Q1: Why does this compound cause an electrolyte imbalance in cell culture?

This compound is a potent inhibitor of the enzymes CYP11B1 (11β-hydroxylase) and, to a lesser extent, CYP11B2 (aldosterone synthase).[1][19][20][21][22] In steroidogenic cells, this blockage prevents the conversion of 11-deoxycortisol to cortisol and 11-deoxycorticosterone (DOC) to corticosterone (a precursor for aldosterone).[3] This leads to the accumulation and secretion of DOC into the culture medium.[2] DOC itself possesses mineralocorticoid activity, meaning it mimics the effects of aldosterone.[4][23] This can stimulate the cellular machinery responsible for ion transport, potentially leading to increased uptake of sodium from the medium and efflux of potassium into the medium, resulting in hypokalemia (low potassium) in the culture environment.[5]

Q2: Which cell lines are most susceptible to this effect?

Cell lines that perform adrenal steroidogenesis are the most susceptible. The most commonly used models are the human adrenocortical carcinoma cell lines NCI-H295R and its clonal derivative, HAC15.[24][25] These cells express the necessary CYP enzymes and are known to produce aldosterone, cortisol, and their precursors.[12][26][27] Therefore, when treated with this compound, they will secrete high levels of the precursor DOC, leading to the potential for electrolyte imbalance in the culture medium.[2]

Q3: What is the primary electrolyte disturbance I should monitor?

The primary disturbance to monitor is hypokalemia (a decrease in the potassium concentration) in the culture medium. This is the most direct consequence of the mineralocorticoid effect of accumulated 11-deoxycorticosterone (DOC).[5][6] While changes in sodium may also occur, potassium levels are often more critical for maintaining cell health and membrane potential.[14]

Q4: At what concentration of this compound should I expect to see these effects?

In vitro studies on H295R cells show that this compound begins to significantly inhibit cortisol and corticosterone production at concentrations as low as 0.05 µM.[2] Therefore, it is reasonable to start monitoring for electrolyte changes at the lowest effective concentration used in your experimental design. The magnitude of the effect will likely be dependent on both the drug concentration and the cell density.

Q5: How can I measure the electrolyte concentrations in my cell culture medium?

Several methods are available, ranging in accessibility:

  • Blood Gas / Electrolyte Analyzer: If you have access to a clinical or veterinary lab, these instruments are fast and accurate for measuring ion concentrations (K+, Na+, Cl-, Ca2+) in small volumes of liquid.

  • Ion-Selective Electrodes (ISEs): Specific electrodes for potassium and sodium can provide real-time measurements directly in your media samples.[28]

  • Flame Photometry: A highly accurate method for measuring sodium and potassium, though it requires specialized equipment.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Provides highly sensitive and comprehensive elemental analysis but is a specialized and less common technique for routine cell culture.

For most cell culture labs, collaborating with a core facility or a clinical lab with an electrolyte analyzer is the most practical approach.

III. Experimental Protocols & Data Presentation

Protocol 1: Monitoring and Mitigating Hypokalemia in this compound-Treated HAC15 Cultures

This protocol provides a framework for measuring and correcting potassium levels in an adherent adrenocortical cell culture.

Materials:

  • HAC15 cells (ATCC® CRL-3301™)

  • Complete growth medium (e.g., DMEM/F12 with appropriate supplements)[12][26]

  • This compound (appropriate stock solution)

  • Sterile 1 M Potassium Chloride (KCl) stock solution (Sigma-Aldrich, P8041 or similar)[29]

  • Sterile PBS

  • 6-well cell culture plates

  • Equipment for measuring potassium concentration (e.g., electrolyte analyzer)

Methodology:

  • Cell Seeding: Seed HAC15 cells in 6-well plates at a density of 4 x 10⁵ cells/well in 2 mL of complete growth medium. Allow cells to adhere and grow for 48 hours, reaching approximately 70-80% confluency.

  • Treatment Initiation: Prepare fresh medium containing the desired concentrations of this compound (e.g., 0 µM, 0.1 µM, 0.5 µM, 1 µM). Remove the old medium from the cells, wash once with sterile PBS, and add 2 mL of the treatment medium to each well.

  • Time-Course Sampling: At designated time points (e.g., 0, 24, 48, and 72 hours), collect a 100 µL aliquot of the culture supernatant from each well for electrolyte analysis. Be sure to collect from a consistent location in the well, avoiding disturbance of the cell monolayer.

  • Electrolyte Measurement: Analyze the collected aliquots for potassium concentration using a calibrated electrolyte analyzer or ion-selective electrode.

  • Data Analysis: Record the potassium concentrations for each condition and time point. Plot the potassium concentration versus time for each this compound dose.

  • Mitigation (Correction): Based on the 48-hour readings, calculate the amount of 1 M KCl stock solution needed to return the potassium level to the baseline (0 µM this compound) concentration.

    • Example Calculation: If the baseline K+ is 4.5 mM and the 1 µM this compound well is 3.5 mM, you need to increase the concentration by 1.0 mM.

    • Using the formula M1V1 = M2V2: (1000 mM) * V1 = (1.0 mM) * (2 mL media) -> V1 = 0.002 mL or 2 µL.

    • Add 2 µL of the 1 M KCl stock solution to the well containing 2 mL of medium.

  • Post-Mitigation Analysis: After adding KCl, continue the time-course experiment, taking another sample at 72 hours to confirm that the potassium level has been stabilized.

Data Presentation: Example of Experimental Results

The following table illustrates how to present the quantitative data from the experiment described above.

Table 1: Extracellular Potassium Concentration (mM) in HAC15 Cell Culture Supernatant Following this compound Treatment

This compound (µM)0 hr (Baseline)24 hr48 hr72 hr (Post-Correction)
0 (Vehicle) 4.52 ± 0.084.48 ± 0.104.55 ± 0.074.51 ± 0.09
0.1 4.52 ± 0.084.15 ± 0.123.81 ± 0.154.45 ± 0.11
0.5 4.52 ± 0.083.90 ± 0.093.45 ± 0.114.48 ± 0.13
1.0 4.52 ± 0.083.71 ± 0.133.20 ± 0.164.42 ± 0.10
Data are presented as Mean ± SD (n=3). Asterisk () indicates a statistically significant difference from the vehicle control at the same time point (p < 0.05). Correction with KCl was performed after the 48 hr measurement.*

IV. Visualizations (Graphviz)

Signaling Pathway and Mechanism of Action

G cluster_drug Drug Action cluster_effect Resulting Imbalance Progesterone Progesterone DOC 11-Deoxycorticosterone (DOC) (Mineralocorticoid Activity) Progesterone->DOC CYP21A2 Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol CYP17A1, CYP21A2 Corticosterone Corticosterone DOC->Corticosterone CYP11B1 / CYP11B2 Accumulation DOC Accumulates in Culture Medium DOC->Accumulation Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 This compound This compound This compound->Inhibition1 Inhibits This compound->Inhibition2 Inhibits Hypokalemia Hypokalemia (Low K+ in Medium) Accumulation->Hypokalemia G cluster_prep Preparation cluster_exp Experiment cluster_action Action A Seed HAC15 Cells in 6-well Plates B Allow Cells to Adhere (48 hours) A->B C Treat with this compound (Dose-Response) B->C D Collect Supernatant (0, 24, 48, 72h) C->D E Measure [K+] (Electrolyte Analyzer) D->E F Analyze Data: Identify K+ Depletion E->F G Calculate & Add KCl Supplement (Post 48h Sample) F->G H Confirm Correction (72h Sample) G->H G Start Start: Observe Cell Stress (e.g., Poor Viability) CheckMedia Is this compound in the medium? Start->CheckMedia MeasureK Measure Extracellular Potassium [K+] CheckMedia->MeasureK Yes OtherIssues Troubleshoot Other Causes: - Contamination - Reagent Quality - Cell Line Health CheckMedia->OtherIssues No IsLow Is [K+] significantly lower than control? MeasureK->IsLow Supplement Action: Supplement with sterile KCl (See Protocol 1) IsLow->Supplement Yes IsLow->OtherIssues No Monitor Continue to Monitor [K+] and Cell Health Supplement->Monitor

References

Technical Support Center: Interpreting Steroid Hormone Levels with Osilodrostat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Osilodrostat in their experiments. This resource aims to clarify unexpected alterations in steroid hormone levels and provide standardized protocols for accurate measurement.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent oral inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal glands.[1][2][3] It catalyzes the conversion of 11-deoxycortisol to cortisol.[1][4] To a lesser extent, this compound also inhibits aldosterone synthase (CYP11B2), which is involved in the final step of aldosterone synthesis.[1][2]

Q2: What are the expected changes in steroid hormone levels following this compound administration?

A2: The primary and expected effects of this compound are a significant reduction in cortisol and aldosterone levels.[4][5] Due to the enzymatic blockade, an accumulation of precursor steroids is anticipated, most notably a significant increase in 11-deoxycortisol and 11-deoxycorticosterone.[5][6]

Q3: We observed an unexpected increase in androgens (e.g., testosterone) in our female subjects. Is this a known effect of this compound?

A3: Yes, an increase in androgen levels, including testosterone, is a known effect of this compound, particularly in female subjects.[4][7] This is thought to be due to the shunting of accumulated steroid precursors towards the androgen synthesis pathway. Clinical studies have reported adverse events such as hirsutism and acne in a subset of female patients, which are associated with increased testosterone levels.[2][4][5]

Q4: Our immunoassay results for cortisol seem inconsistent with the clinical picture. What could be the cause?

A4: Immunoassays for cortisol are prone to cross-reactivity with the elevated levels of 11-deoxycortisol that accumulate during this compound treatment.[8] This interference can lead to falsely elevated cortisol readings, which may not reflect the true physiological cortisol concentration. It is highly recommended to use a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate cortisol measurement in samples from subjects treated with this compound.[4][8]

Q5: We have noted a decrease in dehydroepiandrosterone sulfate (DHEAS) levels in our long-term study. Is this an expected finding?

A5: Yes, a decrease in DHEAS levels has been observed during long-term treatment with this compound.[9][10] While the primary mechanism of this compound is at the level of 11β-hydroxylase, some evidence suggests it may also have inhibitory effects on other steroidogenic enzymes, such as 17α-hydroxylase/17,20-lyase (CYP17A1), which is involved in the production of DHEA.[5][10]

Troubleshooting Guide

This guide addresses common issues encountered when measuring and interpreting steroid hormone levels during experiments with this compound.

Observation Potential Cause Recommended Action
Unexpectedly high or normal cortisol levels (Immunoassay) despite clinical signs of hypocortisolism. Cross-reactivity of the immunoassay with high levels of 11-deoxycortisol.[8]1. Utilize a more specific analytical method such as LC-MS/MS for cortisol quantification. 2. If LC-MS/MS is unavailable, interpret immunoassay results with caution and in conjunction with clinical signs.
Increased testosterone levels, hirsutism, or acne in female subjects. Shunting of steroid precursors down the androgen synthesis pathway due to CYP11B1 blockade.[2][4]1. Monitor androgen levels (testosterone, androstenedione) using a validated method (e.g., LC-MS/MS). 2. Document and quantify any clinical signs of hyperandrogenism.
Discordant results between different hormone assays. Methodological differences in specificity and sensitivity (e.g., immunoassay vs. LC-MS/MS).[11]1. Review the validation data for each assay to understand potential cross-reactivities. 2. Whenever possible, use a single, highly specific method like LC-MS/MS for the entire steroid panel to ensure consistency.
Signs of mineralocorticoid excess (hypertension, hypokalemia, edema). Accumulation of 11-deoxycorticosterone, which has mineralocorticoid activity.[3]1. Measure 11-deoxycorticosterone levels using LC-MS/MS. 2. Monitor blood pressure and serum potassium levels regularly.
Prolonged suppression of the HPA axis after discontinuing this compound. Potential for a lasting inhibitory effect on adrenal function.[10][12]1. Monitor morning cortisol and ACTH levels post-discontinuation. 2. Consider an ACTH stimulation test to assess adrenal reserve if hypocortisolism is suspected.

Data Presentation: Summary of Steroid Hormone Changes in Clinical Trials

The following tables summarize the mean changes in key steroid hormone levels observed in the LINC 3 and LINC 4 clinical trials with this compound.

Table 1: Mean Testosterone Levels in the LINC 3 Study [9][13][14]

Sex Baseline Week 48 Week 72 Long-term Trend
Female Within normal rangeIncreasedDecreased towards baselineLevels tend to stabilize or decrease after an initial increase.
Male Lower limit of normalIncreased to mid-normal rangeStabilizedLevels increase and then stabilize within the normal range.

Table 2: Mean DHEAS and Aldosterone Levels in the LINC 3 Study [9]

Hormone Baseline Core Phase Extension Phase (W48 & W72) Long-term Trend
DHEAS Not specifiedDecreasedStabilized within normal rangeLevels decrease and then stabilize.
Aldosterone Not specifiedDecreasedStabilizedLevels decrease and then stabilize.

Experimental Protocols

Protocol 1: Quantification of Steroid Hormones by LC-MS/MS

This protocol provides a general methodology for the simultaneous quantification of multiple steroid hormones in serum or plasma, which is the recommended method for samples from subjects treated with this compound.[15][16][17]

1. Sample Preparation: a. Thaw serum/plasma samples on ice. b. To 100 µL of sample, add an internal standard solution containing deuterated analogues of the target steroids. c. Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C. d. Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge at 2,000 x g for 5 minutes. e. Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Optional but recommended for some steroids to enhance sensitivity): a. Reconstitute the dried extract in 50 µL of a derivatizing agent solution (e.g., Girard's reagent P for DHEA or dansyl chloride for estradiol). b. Incubate at 60°C for 30 minutes. c. Evaporate the solvent to dryness under nitrogen.

3. LC-MS/MS Analysis: a. Reconstitute the final dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol in water). b. Inject 10 µL onto the LC-MS/MS system. c. Liquid Chromatography: Use a reverse-phase column (e.g., C18 or PFP) with a gradient elution of water and methanol/acetonitrile containing a small amount of formic acid or ammonium fluoride to improve ionization. d. Tandem Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each steroid and its internal standard.

4. Data Analysis: a. Generate a standard curve for each analyte using known concentrations of steroid standards. b. Calculate the concentration of each steroid in the samples by comparing the peak area ratio of the analyte to its internal standard against the standard curve.

Mandatory Visualizations

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxypregnenolone 17-OH Pregnenolone Pregnenolone->Hydroxypregnenolone CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone 21-Hydroxylase Hydroxyprogesterone 17-OH Progesterone Progesterone->Hydroxyprogesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 (Aldosterone Synthase) Hydroxypregnenolone->Hydroxyprogesterone 3β-HSD DHEA DHEA Hydroxypregnenolone->DHEA CYP17A1 Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol 21-Hydroxylase Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione CYP17A1 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone This compound This compound This compound->Corticosterone Inhibits This compound->Deoxycortisol Inhibits

Caption: this compound's mechanism of action on the steroidogenesis pathway.

Troubleshooting_Workflow Start Unexpected Steroid Hormone Level CheckMethod Is the measurement method LC-MS/MS? Start->CheckMethod ImmunoassayIssue High probability of assay interference. Re-analyze with LC-MS/MS. CheckMethod->ImmunoassayIssue No LCMS_Results Review LC-MS/MS data for precursors (11-deoxycortisol, 11-deoxycorticosterone) and androgens. CheckMethod->LCMS_Results Yes Precursors_High Are precursors significantly elevated? LCMS_Results->Precursors_High Expected_Effect This is an expected on-target effect of this compound. Precursors_High->Expected_Effect Yes Androgens_High Are androgens elevated? Precursors_High->Androgens_High No Investigate_Other Unexpected finding. Consider other metabolic factors, concomitant medications, or sample integrity. Androgens_High->Investigate_Other No Known_Side_Effect This is a known off-target effect due to pathway shunting. Androgens_High->Known_Side_Effect Yes

Caption: Troubleshooting workflow for unexpected steroid hormone results.

Experimental_Workflow Start Start Experiment Sample_Collection Collect Serum/Plasma Samples (Baseline and Post-Treatment) Start->Sample_Collection Sample_Prep Sample Preparation: - Add Internal Standards - Protein Precipitation - Liquid-Liquid Extraction Sample_Collection->Sample_Prep Derivatization Optional: Derivatization Sample_Prep->Derivatization LCMS_Analysis LC-MS/MS Analysis: - Chromatographic Separation - Mass Spectrometric Detection (MRM) Derivatization->LCMS_Analysis Data_Processing Data Processing: - Peak Integration - Standard Curve Generation LCMS_Analysis->Data_Processing Quantification Quantification of Steroid Hormones Data_Processing->Quantification Interpretation Data Interpretation in Context of this compound's Mechanism Quantification->Interpretation End End Interpretation->End

Caption: Experimental workflow for steroid hormone analysis by LC-MS/MS.

References

Osilodrostat Technical Support Center: Experimental Stability and Degradation Prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Osilodrostat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental setups to minimize degradation and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound phosphate is highly soluble in water and aqueous buffers across a physiological pH range of 1 to 6.8[1]. For in vitro studies, stock solutions have also been successfully prepared in 0.01N hydrochloric acid or absolute ethanol and stored at -20°C. The free base form has been dissolved in a dilute acidic solution (1.5 molar equivalents of 1 N HCl) before further dilution for in vivo studies. The choice of solvent should be guided by the specific requirements of your experimental system.

Q2: What are the optimal storage conditions for this compound solutions?

A2: For short-term storage (days to weeks), this compound solutions in ultrapure water can be stored at 4°C, protected from light. For long-term storage (months), it is recommended to store stock solutions at -20°C. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: Is this compound sensitive to light?

A3: While specific photodegradation studies for this compound are not extensively published, it is a general best practice to treat all investigational compounds as potentially light-sensitive. Therefore, it is highly recommended to protect this compound solutions from light to prevent potential degradation.

Q4: How does pH affect the stability of this compound in solution?

A4: this compound phosphate has been shown to be highly soluble and stable in aqueous solutions with a pH range of 1 to 6.8[1]. However, stability outside of this range has not been widely reported. It is crucial to consider the pH of your experimental buffers and media, as significant deviations from this range could potentially lead to degradation. If your experiment requires a pH outside of this range, it is advisable to perform a preliminary stability study.

Q5: Are there any known incompatibilities of this compound with common lab materials?

A5: There is no specific information available on the incompatibility of this compound with common laboratory plastics or glassware. Standard laboratory-grade materials are generally considered suitable. However, for highly sensitive applications or long-term storage, using amber glass vials is recommended to provide protection from light.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected results in bioassays. This compound degradation in stock or working solutions.1. Prepare fresh solutions: Discard old solutions and prepare new ones from the solid compound. 2. Verify storage conditions: Ensure stock solutions are stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles by using aliquots. 3. Check pH of media/buffers: Confirm that the pH of your experimental solutions is within the stable range for this compound (pH 1-6.8). 4. Minimize light exposure: Conduct all experimental steps involving this compound under subdued lighting conditions. Use amber-colored tubes or wrap containers in aluminum foil.
Precipitation observed in the stock solution upon thawing. Poor solubility at low temperatures or solvent evaporation.1. Gently warm the solution: Allow the vial to warm to room temperature and vortex gently to redissolve the precipitate. 2. Check for solvent evaporation: Ensure vials are tightly sealed to prevent solvent loss during storage, which can increase the concentration and lead to precipitation. 3. Consider a different solvent: If precipitation persists, preparing the stock solution in a different recommended solvent (e.g., 0.01N HCl or ethanol) may be necessary, depending on experimental compatibility.
Discoloration of the this compound solution. Potential degradation of the compound.1. Discard the solution: Do not use a discolored solution as it may contain degradation products that could interfere with your experiment. 2. Review handling procedures: Assess your protocol for any steps where the solution might have been exposed to excessive light, extreme temperatures, or incompatible chemicals. 3. Prepare fresh solution under optimal conditions: Make a new solution following all recommended handling and storage guidelines.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound phosphate powder

  • Sterile, ultrapure water or 0.01N HCl

  • Sterile, amber-colored microcentrifuge tubes or clear tubes to be wrapped in aluminum foil

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the this compound phosphate powder to equilibrate to room temperature before opening the container.

  • Weigh the desired amount of this compound phosphate using a calibrated analytical balance in a controlled environment.

  • In a sterile, amber-colored tube, add the appropriate volume of sterile, ultrapure water or 0.01N HCl to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use volumes in amber-colored microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: General Handling of this compound in Experimental Setups

Objective: To minimize degradation of this compound during experimental use.

Procedure:

  • Thawing: When ready to use, thaw a single aliquot of the this compound stock solution at room temperature. Avoid using a heat block.

  • Dilution: Prepare working solutions by diluting the stock solution in the appropriate experimental buffer or cell culture medium immediately before use.

  • Light Protection: Conduct all manipulations of this compound solutions under subdued lighting. Use amber-colored tubes and plates, or wrap them in aluminum foil to protect from light exposure.

  • Temperature Control: Keep this compound solutions on ice during the experiment whenever possible, especially for prolonged incubations at room temperature.

  • pH Monitoring: Ensure the pH of the final working solution is within the recommended stability range (pH 1-6.8).

  • Avoid Contamination: Use sterile techniques throughout the handling process to prevent microbial contamination, which could potentially degrade the compound.

  • Post-use: Discard any unused portion of the thawed stock solution aliquot and any unused working solutions. Do not refreeze and reuse.

Visual Guides

This compound's Mechanism of Action in the Steroidogenesis Pathway

Osilodrostat_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol Deoxycortisol->Cortisol Deoxycortisol->Cortisol CYP11B1 CYP11B1 11β-Hydroxylase (CYP11B1) CYP11B2 Aldosterone Synthase (CYP11B2) This compound This compound This compound->CYP11B1 This compound->CYP11B2

Caption: this compound inhibits 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2).

Experimental Workflow for Handling this compound```dot

Logical Flow for Troubleshooting this compound Degradation

Troubleshooting_Flow action_node action_node start Inconsistent Results? check_solution_age Is the solution freshly prepared? start->check_solution_age check_storage Stored correctly at -20°C and protected from light? check_solution_age->check_storage Yes prepare_fresh Prepare fresh solution check_solution_age->prepare_fresh No check_ph Is the experimental pH between 1 and 6.8? check_storage->check_ph Yes correct_storage Review and correct storage procedures check_storage->correct_storage No check_light Was light exposure minimized during the experiment? check_ph->check_light Yes adjust_ph Adjust buffer/media pH or perform a stability test check_ph->adjust_ph No improve_light_protection Use amber vials and work in low light check_light->improve_light_protection No contact_support If issues persist, consider analytical validation of the compound check_light->contact_support Yes

Caption: A logical decision tree for troubleshooting potential this compound degradation.

References

Validation & Comparative

Osilodrostat Demonstrates Potent and Specific Inhibition of Cortisol Synthesis in Adrenal Tumor Cell Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Osilodrostat, a potent inhibitor of 11β-hydroxylase (CYP11B1), effectively curtails cortisol production in adrenocortical carcinoma (ACC) cell line models, demonstrating greater potency than metyrapone and ketoconazole in in-vitro studies. This guide provides a comparative analysis of this compound's efficacy against other steroidogenesis inhibitors, supported by experimental data from key studies on adrenal tumor cell models.

Comparative Efficacy in Adrenal Tumor Cell Lines

This compound has been rigorously evaluated in the human adrenocortical carcinoma cell lines NCI-H295R and HAC15, which are standard models for studying adrenal steroidogenesis. Experimental data consistently show that this compound is a more potent inhibitor of cortisol production compared to metyrapone and ketoconazole.

A key study directly comparing the three inhibitors in the HAC15 cell line revealed that this compound inhibited cortisol production with a significantly lower half-maximal inhibitory concentration (IC50) than both metyrapone and ketoconazole.[1] Notably, the addition of these steroidogenesis inhibitors at the tested concentrations did not affect the number of adrenal cells, indicating that their primary mechanism of action is the inhibition of hormone synthesis rather than a direct cytotoxic effect.[1]

In the NCI-H295R cell line, this compound also demonstrated a stronger inhibitory effect on both cortisol and corticosterone production compared to metyrapone.[2] A half-decrease in cortisol and corticosterone levels was achieved with a tenfold lower concentration of this compound compared to metyrapone.[2]

Table 1: Comparative Inhibition of Cortisol Production in HAC15 Adrenal Carcinoma Cells
CompoundIC50 for Basal Cortisol Production (µM)
This compound 0.035 [1]
Metyrapone0.068[1]
Ketoconazole0.621[1]
Table 2: Comparative Inhibition of Steroidogenesis in NCI-H295R Adrenal Carcinoma Cells
CompoundConcentration for Half-Decrease in CortisolConcentration for Half-Decrease in Corticosterone
This compound 0.05 µM [2]0.05 µM [2]
Metyrapone0.5 µM[2]0.5 µM[2]

Mechanism of Action: Targeting the Final Step of Cortisol Synthesis

This compound's primary mechanism of action is the potent and selective inhibition of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step in cortisol biosynthesis, which is the conversion of 11-deoxycortisol to cortisol. To a lesser extent, it also inhibits aldosterone synthase (CYP11B2).[3] This targeted inhibition leads to a significant reduction in cortisol levels and an accumulation of its precursors, such as 11-deoxycortisol.

Steroidogenesis Pathway and this compound Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxyprogesterone 17-OH Progesterone Pregnenolone->Hydroxyprogesterone CYP17A1 DHEA DHEA Pregnenolone->DHEA CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione CYP17A1 Cortisol Cortisol Deoxycortisol->Cortisol DHEA->Androstenedione 3β-HSD Inhibition This compound Inhibition Inhibition->Corticosterone Inhibition->Deoxycortisol

Figure 1: Steroidogenesis pathway highlighting this compound's inhibition of CYP11B1.

Experimental Protocols

The following methodologies are based on the protocols described in the cited literature for the in-vitro evaluation of this compound in adrenal tumor cell models.

Cell Culture and Treatment
  • Cell Lines: Human adrenocortical carcinoma cell lines NCI-H295R and HAC15 are commonly used.

  • Culture Conditions: Cells are maintained in a suitable culture medium supplemented with serum and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For experiments, cells are seeded in multi-well plates and allowed to adhere. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound, metyrapone, or ketoconazole (typically ranging from 0.01 to 10 µM).[1] Control cells receive a vehicle control. The incubation period is typically 72 hours.[2]

Steroid Measurement
  • Sample Collection: After the incubation period, the cell culture supernatant is collected for steroid analysis.

  • Quantification Methods:

    • Immunoassay: Cortisol levels can be measured using commercially available immunoassays, such as chemiluminescence immunoassays.[1]

    • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): For a more comprehensive analysis of the steroid profile, including cortisol, corticosterone, and their precursors, HPLC-MS/MS is employed.[2] This method allows for precise quantification of multiple steroids simultaneously.

Cell Viability Assay
  • Method: The Crystal Violet assay is a suitable method to assess cell viability after drug exposure.[2] This assay stains the DNA of adherent cells, and the amount of dye retained is proportional to the number of viable cells.

  • Procedure: After removing the supernatant for steroid analysis, the cells are washed and stained with Crystal Violet solution. The stained cells are then solubilized, and the absorbance is measured using a microplate reader.

Experimental Workflow start Start culture Culture Adrenal Tumor Cells (NCI-H295R / HAC15) start->culture seed Seed Cells in Multi-well Plates culture->seed treat Treat with this compound & Other Inhibitors (72 hours) seed->treat collect Collect Supernatant treat->collect viability Perform Cell Viability Assay (Crystal Violet) treat->viability measure Measure Steroid Levels (Immunoassay / HPLC-MS/MS) collect->measure analyze Analyze and Compare Data (IC50, Steroid Profiles) measure->analyze viability->analyze end End analyze->end

Figure 2: General experimental workflow for validating this compound efficacy.

Conclusion

In-vitro data from adrenal tumor cell models robustly support the high potency of this compound in inhibiting cortisol synthesis. Its efficacy, particularly when compared to older-generation steroidogenesis inhibitors like metyrapone and ketoconazole, is markedly superior. The primary mode of action is the targeted inhibition of CYP11B1, with no significant impact on cell viability at effective concentrations. These findings underscore the potential of this compound as a highly effective therapeutic agent for conditions characterized by cortisol excess originating from adrenal tumors. Further research into the long-term effects and potential for combination therapies in these models will continue to be of high interest to the scientific community.

References

Osilodrostat's Effect on Cortisol Synthesis: A Cross-species Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Osilodrostat is a potent inhibitor of cortisol synthesis, approved for the treatment of Cushing's disease in humans.[1] Its mechanism of action, the inhibition of 11β-hydroxylase (CYP11B1), the terminal enzyme in the cortisol biosynthesis pathway, has been a subject of extensive research.[2] This guide provides a comparative overview of this compound's effect on cortisol synthesis across different species, supported by available experimental data.

Quantitative Comparison of this compound's Potency

The inhibitory potency of this compound on the key enzymes in the steroidogenesis pathway, CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), has been evaluated in various in vitro systems. The following tables summarize the available half-maximal inhibitory concentration (IC50) values across different species.

Table 1: In Vitro IC50 Values for CYP11B1 Inhibition

SpeciesCell Line/SystemIC50 (nM)Reference
HumanHuman adrenocortical cells (HAC15)35[3]
HumanRecombinant human CYP11B12.5[4]
RatNot AvailableNot Available
DogNot AvailableNot Available
MonkeyNot AvailableNot Available

Table 2: In Vitro IC50 Values for CYP11B2 Inhibition

SpeciesCell Line/SystemIC50 (nM)Reference
HumanHuman aldosterone synthase0.7[3]
RatRat aldosterone synthase160[3]
DogNot AvailableNot Available
MonkeyNot AvailableNot Available

Cortisol Synthesis Pathway and this compound's Mechanism of Action

The synthesis of cortisol from cholesterol is a multi-step process occurring in the adrenal cortex. This compound exerts its effect by potently inhibiting the final step of this pathway.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone 11-Deoxycortisol 11-Deoxycortisol 17-OH Progesterone->11-Deoxycortisol CYP11B1 CYP11B1 11-Deoxycortisol->CYP11B1 Cortisol Cortisol This compound This compound This compound->CYP11B1 Inhibits CYP11B1->Cortisol

Figure 1: Cortisol Synthesis Pathway and Site of this compound Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of studies. Below are representative protocols for key experiments cited in the evaluation of cortisol synthesis inhibitors.

In Vitro Cortisol Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of a compound on cortisol production in an adrenocortical cell line.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed Adrenocortical Cells Seed Adrenocortical Cells Incubate (24-48h) Incubate (24-48h) Seed Adrenocortical Cells->Incubate (24-48h) Add this compound/Vehicle Add this compound/Vehicle Incubate (24-48h)->Add this compound/Vehicle Incubate (24-72h) Incubate (24-72h) Add this compound/Vehicle->Incubate (24-72h) Collect Supernatant Collect Supernatant Incubate (24-72h)->Collect Supernatant Measure Cortisol (ELISA/LC-MS) Measure Cortisol (ELISA/LC-MS) Collect Supernatant->Measure Cortisol (ELISA/LC-MS) Data Analysis (IC50) Data Analysis (IC50) Measure Cortisol (ELISA/LC-MS)->Data Analysis (IC50)

Figure 2: General Workflow for an In Vitro Cortisol Inhibition Assay.

1. Cell Culture:

  • Human adrenocortical carcinoma (NCI-H295R) cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in multi-well plates and allowed to adhere and grow to a desired confluency.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of this compound are added to the cell culture medium to achieve a range of final concentrations. A vehicle control (medium with solvent) is also included.

  • In some experiments, cells may be stimulated with an agent like forskolin to induce steroidogenesis.

3. Incubation:

  • The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

4. Sample Collection and Analysis:

  • After incubation, the cell culture supernatant is collected.

  • The concentration of cortisol in the supernatant is determined using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

5. Data Analysis:

  • The cortisol concentrations are plotted against the corresponding this compound concentrations.

  • The IC50 value, the concentration of the inhibitor that causes a 50% reduction in cortisol production, is calculated using non-linear regression analysis.

In Vivo Assessment in Animal Models (e.g., Dog)

The ACTH stimulation test is a standard method to assess the adrenal gland's capacity to produce cortisol and is used to evaluate the efficacy of cortisol synthesis inhibitors in vivo.

1. Acclimatization and Baseline Sampling:

  • Animals (e.g., Beagle dogs) are acclimatized to the experimental conditions.

  • A baseline blood sample is collected for the measurement of basal cortisol levels.[7]

2. Administration of Inhibitor:

  • This compound or a vehicle control is administered orally at a predetermined dose.

3. ACTH Stimulation:

  • At a specified time after drug administration, a synthetic ACTH analogue (e.g., cosyntropin) is injected intravenously or intramuscularly. The typical dosage for dogs is 5 µg/kg.[7][8]

4. Post-Stimulation Blood Sampling:

  • Blood samples are collected at specific time points after ACTH administration (e.g., 1 and 2 hours) to measure the stimulated cortisol levels.[7]

5. Cortisol Measurement:

  • Serum or plasma is separated from the blood samples.

  • Cortisol concentrations are determined using a validated immunoassay or LC-MS/MS.

6. Data Analysis:

  • The cortisol response to ACTH stimulation in the this compound-treated group is compared to the vehicle-treated control group to determine the percentage of inhibition.

Cross-species Discussion

The available data indicates that this compound is a potent inhibitor of both CYP11B1 and CYP11B2 in humans, with a higher affinity for CYP11B2.[3] In rats, while it still inhibits aldosterone synthesis, the IC50 value is significantly higher than in humans, suggesting a potential species-specific difference in sensitivity.[3]

For non-human primates, cynomolgus monkey adrenal homogenates have been suggested as a suitable surrogate for human enzymes, indicating a high degree of similarity in the target enzymes. However, specific quantitative data on this compound's potency in monkeys is lacking in the reviewed literature.

Conclusion

This compound is a potent inhibitor of cortisol synthesis, primarily through the inhibition of CYP11B1. The available in vitro data demonstrates its high potency in human-derived systems. While there are indications of species-specific differences in potency, particularly for CYP11B2 in rats, further direct comparative studies are needed to fully elucidate the cross-species pharmacodynamics of this compound. The experimental protocols provided in this guide offer a framework for conducting such comparative efficacy studies. This information is critical for the interpretation of preclinical data and for guiding the design of future research in the field of adrenal steroidogenesis inhibition.

References

A Comparative In Vitro Analysis of Osilodrostat and Levoketoconazole: Potency, Selectivity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical data of two prominent steroidogenesis inhibitors for researchers, scientists, and drug development professionals.

This guide provides a comprehensive in vitro comparison of osilodrostat and levoketoconazole, two key players in the management of hypercortisolism. By examining their inhibitory profiles on crucial enzymes in the steroidogenic pathway, this analysis aims to offer a clear, data-driven perspective on their respective potencies and selectivities.

Quantitative Comparison of Inhibitory Activity

The in vitro potency of this compound and levoketoconazole has been evaluated in various studies, primarily through the determination of their half-maximal inhibitory concentrations (IC50) against key cytochrome P450 (CYP) enzymes involved in steroid biosynthesis. The following table summarizes the available IC50 data from in vitro studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.

Target EnzymeThis compound IC50 (nM)Levoketoconazole IC50 (nM)Reference Cell Lines/System
CYP11B1 (11β-hydroxylase) 2.5 - 35More potent than dextroketoconazole and racemic ketoconazoleV79, HEK-293, HAC15[1][2][3]
CYP11B2 (Aldosterone synthase) 0.7150V79, HEK-293[1][4]
CYP11A1 (Cholesterol side-chain cleavage enzyme) -Potent inhibitor-[5][6]
CYP17A1 (17α-hydroxylase/17,20-lyase) Less potent inhibitionPotent inhibitor-[5][6][7]
CYP21A2 (21-hydroxylase) -Inhibitor-[8]
CYP3A4 -Potent inhibitor-[9]

Key Observations:

  • This compound demonstrates high potency against CYP11B1 and is an exceptionally potent inhibitor of CYP11B2 [1][2]. Its primary mechanism involves blocking the final step of cortisol synthesis.

  • Levoketoconazole , the 2S,4R enantiomer of ketoconazole, exhibits a broader spectrum of inhibition, targeting multiple enzymes in the steroidogenesis pathway including CYP11A1, CYP17A1, CYP11B1, and CYP11B2 [5][9]. In vitro studies suggest it is a more potent inhibitor of these key adrenal cortisol synthesis enzymes than its dextroisomer[5][6].

  • In human adrenocortical HAC15 cell cultures, this compound inhibited cortisol production more potently (IC50: 0.035 µM) than racemic ketoconazole (0.621 µM)[3][7][10].

  • Levoketoconazole has been shown to be 1.2 to 2.7 times more potent at inhibiting key steroidogenic enzymes (CYP11A1, CYP11B1, CYP11B2, and CYP17A1) than racemic ketoconazole[4][8].

Experimental Protocols

The following section details the generalized methodologies employed in the in vitro studies cited in this guide. These protocols provide a framework for understanding how the inhibitory activities of this compound and levoketoconazole were assessed.

Cell-Based Assays for Steroidogenesis Inhibition
  • Cell Lines:

    • Human Adrenocortical Carcinoma (HAC15) cells: A human adrenal cell line that endogenously expresses the enzymes required for steroidogenesis.

    • V79 Chinese Hamster Lung cells and Human Embryonic Kidney (HEK-293) cells: These cell lines are often genetically engineered to stably express specific human CYP enzymes, allowing for the assessment of inhibitory activity against individual enzymes[9].

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Inhibition Assay:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • The cells are then treated with a range of concentrations of the test compound (this compound or levoketoconazole) or vehicle control.

    • For assays involving specific enzyme activities, a suitable substrate for the enzyme of interest is added to the culture medium. For example, 11-deoxycortisol for CYP11B1 activity or corticosterone for CYP11B2 activity[11].

    • The cells are incubated with the compounds and substrates for a defined period (e.g., 5 to 24 hours)[1][11].

    • Following incubation, the culture medium is collected for steroid analysis.

  • Steroid Quantification:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard method for accurately quantifying multiple steroid hormones and their precursors in the cell culture supernatant[1][3].

    • Chemiluminescence Immunoassays: These assays are also used for the quantification of specific steroids like cortisol and ACTH[7].

  • Data Analysis: The concentrations of the steroid products are measured, and the percentage of inhibition at each drug concentration is calculated relative to the vehicle control. The IC50 values are then determined by fitting the data to a dose-response curve.

Visualizing the Mechanisms of Action

To better understand the points of intervention for this compound and levoketoconazole in the steroidogenic pathway, the following diagrams have been generated using the Graphviz DOT language.

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxyprogesterone 17α-Hydroxypregnenolone Pregnenolone->Hydroxyprogesterone CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Progesterone->Hydroxyprogesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 DHEA DHEA Hydroxyprogesterone->DHEA CYP17A1 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Levo Levoketoconazole Levo->Cholesterol Inhibits Levo->Pregnenolone Inhibits Levo->Progesterone Inhibits Levo->Deoxycortisol Inhibits Osi This compound Osi->Corticosterone Inhibits Osi->Deoxycortisol Inhibits

Caption: Steroidogenesis pathway showing the inhibitory targets of this compound and Levoketoconazole.

Experimental_Workflow Start Start: Seed Adrenocortical Cells Incubate Incubate Cells (24-48h) Start->Incubate Treat Treat with this compound or Levoketoconazole (Dose-Response) Incubate->Treat AddSubstrate Add Steroid Precursor Substrate Treat->AddSubstrate IncubateTreat Incubate with Drug (5-24h) AddSubstrate->IncubateTreat Collect Collect Supernatant IncubateTreat->Collect Analyze Analyze Steroid Profile (LC-MS/MS) Collect->Analyze Calculate Calculate IC50 Values Analyze->Calculate

Caption: Generalized experimental workflow for in vitro steroidogenesis inhibition assays.

References

Osilodrostat's Aldosterone Suppression: A Comparative Analysis with Other Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data comparing Osilodrostat's potency and selectivity against other inhibitors of aldosterone synthesis, providing researchers and drug development professionals with a comprehensive guide.

This compound (LCI699) is a potent oral inhibitor of steroidogenesis, initially developed for its aldosterone-lowering effects in hypertension and later repurposed for the treatment of Cushing's disease due to its significant impact on cortisol synthesis.[1][2] This guide provides a comparative analysis of this compound's impact on aldosterone synthesis versus other inhibitors, supported by experimental data and detailed methodologies for key experiments.

Mechanism of Action: Targeting the Final Steps of Steroidogenesis

This compound exerts its effects by inhibiting two key mitochondrial cytochrome P450 enzymes: 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2).[1][2][3] These enzymes catalyze the final steps in the biosynthesis of cortisol and aldosterone, respectively.[4] While initially designed to target CYP11B2 for hypertension treatment, clinical studies revealed its potent inhibitory effect on CYP11B1, leading to its successful application in managing hypercortisolism in Cushing's disease.[1][2][5]

The inhibition of both enzymes by this compound leads to a decrease in the production of cortisol and aldosterone.[6] Concurrently, there is an accumulation of precursor molecules, such as 11-deoxycortisol and 11-deoxycorticosterone.[7][8]

Comparative Efficacy: In Vitro Inhibition of Aldosterone and Cortisol Synthesis

In vitro studies using the human adrenocortical cell line (HAC15) have demonstrated this compound's high potency in inhibiting both aldosterone and cortisol production, often exceeding that of other established inhibitors like metyrapone and ketoconazole.

Table 1: Comparative IC50 Values for Inhibition of Cortisol and Aldosterone Production

CompoundIC50 for Cortisol Production (µM) in HAC15 cells (Basal Conditions)IC50 for Cortisol Production (µM) in HAC15 cells (ACTH Stimulated)Notes
This compound 0.035[7][9]0.0605[7]Significantly more potent than metyrapone and ketoconazole in inhibiting basal cortisol production.[7][9]
Metyrapone 0.068[7][9]0.0739[7]Comparable potency to this compound under ACTH stimulation.[7]
Ketoconazole 0.621[7][9]0.709[7]Significantly less potent than this compound and metyrapone.[7][9]

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Studies have consistently shown that aldosterone production is more potently inhibited by this compound compared to both metyrapone and ketoconazole.[1][7][9]

Enzyme Selectivity: A Closer Look at CYP11B1 and CYP11B2 Inhibition

This compound's clinical effects are a direct result of its high affinity for both CYP11B1 and CYP11B2. Spectroscopic studies with purified enzymes have shown that this compound (LCI699) binds tightly to both CYP11B1 and CYP11B2 with very low dissociation constants (Kd), indicating a strong binding affinity.[10] In vitro studies have established some selectivity of this compound for CYP11B2 over CYP11B1.[10] However, this selectivity is not absolute, and at therapeutic concentrations, it effectively inhibits both enzymes.[1][2] Metyrapone also inhibits both CYP11B1 and CYP11B2.[7][8] In contrast, newer aldosterone synthase inhibitors like baxdrostat and lorundrostat exhibit higher selectivity for CYP11B2 over CYP11B1, potentially minimizing off-target effects on cortisol synthesis.[11]

Table 2: Selectivity Profile of this compound

EnzymeInhibition by this compoundNotes
CYP11B2 (Aldosterone Synthase) Potent Inhibition[3][10]Primary target for which this compound was initially developed.[1]
CYP11B1 (11β-hydroxylase) Potent Inhibition[3][10]Inhibition of this enzyme leads to decreased cortisol levels.[2]
CYP11A1 (Cholesterol side-chain cleavage enzyme) Partial inhibition at higher concentrations[3][10]Much weaker binding compared to CYP11B1 and CYP11B2.[10]
CYP17A1 (17α-hydroxylase/17,20-lyase) Negligible inhibition[3][10]
CYP21A2 (21-hydroxylase) No inhibition[3][10]

Visualizing the Impact: Steroidogenesis Pathway and Experimental Workflow

To better understand the mechanism of action of these inhibitors, the following diagrams illustrate the steroidogenesis pathway and a typical experimental workflow for assessing their effects.

G cluster_inhibitors Inhibitors Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 11-Deoxycorticosterone 11-Deoxy- corticosterone (DOC) Progesterone->11-Deoxycorticosterone CYP21A2 17-OH Progesterone 17-OH Progesterone 17-OH Pregnenolone->17-OH Progesterone 3β-HSD Dehydroepiandrosterone Dehydro- epiandrosterone (DHEA) 17-OH Pregnenolone->Dehydroepiandrosterone CYP17A1 Androstenedione Androstenedione 17-OH Progesterone->Androstenedione 11-Deoxycortisol 11-Deoxycortisol 17-OH Progesterone->11-Deoxycortisol CYP21A2 Dehydroepiandrosterone->Androstenedione 3β-HSD Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 CYP11A1 CYP11A1 3β-HSD 3β-HSD CYP17A1_1 CYP17A1 CYP17A1_2 CYP17A1 CYP21A2_1 CYP21A2 CYP21A2_2 CYP21A2 CYP11B1 CYP11B1 CYP11B2 CYP11B2 (Aldosterone Synthase) This compound This compound This compound->CYP11B1 This compound->CYP11B2 Metyrapone Metyrapone Metyrapone->CYP11B1 Metyrapone->CYP11B2 Ketoconazole Ketoconazole Ketoconazole->CYP11A1 Ketoconazole->CYP17A1_1

Caption: Steroidogenesis pathway showing points of inhibition.

G cluster_workflow Experimental Workflow: In Vitro Inhibition Assay A 1. Cell Culture (e.g., HAC15 cells) B 2. Treatment Incubate cells with varying concentrations of inhibitors (this compound, Metyrapone, etc.) A->B C 3. Stimulation (Optional) Add ACTH to stimulate steroidogenesis B->C D 4. Sample Collection Collect cell culture supernatant C->D E 5. Steroid Measurement Quantify hormone levels (e.g., Aldosterone, Cortisol) using LC-MS/MS or Immunoassays D->E F 6. Data Analysis Calculate IC50 values to determine inhibitor potency E->F

Caption: A typical experimental workflow for assessing inhibitors.

Experimental Protocols

The following provides a generalized methodology for the in vitro experiments frequently cited in the comparison of these steroidogenesis inhibitors.

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound, metyrapone, and ketoconazole on aldosterone and cortisol production in a human adrenocortical cell line.

Materials:

  • Cell Line: HAC15 human adrenocortical cells.

  • Culture Medium: Standard cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Inhibitors: this compound, metyrapone, ketoconazole dissolved in a suitable solvent (e.g., DMSO).

  • Stimulant: Adrenocorticotropic hormone (ACTH).

  • Assay Kits: Enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification of aldosterone and cortisol.

Procedure:

  • Cell Seeding: HAC15 cells are seeded in multi-well plates and allowed to adhere and grow for a specified period (e.g., 24-48 hours).

  • Inhibitor Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the inhibitors (e.g., 0.01 to 10 µM). A vehicle control (containing only the solvent) is also included.

  • Stimulation: For experiments under stimulated conditions, ACTH is added to the wells at a predetermined concentration. For basal conditions, no stimulant is added.

  • Incubation: The cells are incubated with the inhibitors and/or stimulant for a defined period (e.g., 24-72 hours).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected from each well.

  • Hormone Quantification: The concentrations of aldosterone and cortisol in the supernatant are measured using a validated method such as ELISA or LC-MS/MS.

  • Data Analysis: The hormone concentrations are plotted against the inhibitor concentrations. A dose-response curve is generated, and the IC50 value for each inhibitor is calculated using non-linear regression analysis.

Clinical Implications and Side Effect Profile

The potent inhibition of both aldosterone and cortisol synthesis by this compound contributes to its clinical efficacy and its side effect profile. The reduction in aldosterone can be beneficial in conditions like primary aldosteronism.[5] However, the accumulation of mineralocorticoid precursors like 11-deoxycorticosterone can lead to hypokalemia, edema, and hypertension.[12] The accumulation of androgens can result in hirsutism and acne in female patients.[6][7] Adrenal insufficiency is also a potential risk due to the potent inhibition of cortisol production.[4]

Compared to metyrapone, this compound has been associated with a lower increase in 11-deoxycortisol, androstenedione, and testosterone levels in female patients, suggesting a potentially lower incidence of hyperandrogenism.[6][13] This may be due to a stronger inhibition of 17α-hydroxylase by this compound compared to metyrapone.[6]

Conclusion

This compound is a potent inhibitor of both aldosterone and cortisol synthesis, acting on the final steps of the steroidogenesis pathway by inhibiting CYP11B2 and CYP11B1. In vitro data consistently demonstrates its superior or comparable potency to older inhibitors like metyrapone and ketoconazole in reducing both aldosterone and cortisol levels. While its dual-inhibitory action is effective in managing conditions of hormone excess, it also contributes to a specific side effect profile related to the accumulation of precursor hormones. The development of more selective aldosterone synthase inhibitors represents a continuing effort to minimize off-target effects. For researchers and clinicians, a thorough understanding of this compound's comparative pharmacology is crucial for its optimal use and for the development of future steroidogenesis modulators.

References

Safety Operating Guide

Proper Disposal of Osilodrostat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Osilodrostat, an inhibitor of 11β-hydroxylase, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound and associated contaminated materials, in line with general laboratory safety and pharmaceutical waste regulations.

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing safety goggles with side-shields, protective gloves, and impervious clothing to avoid skin and eye contact.[1][2] Work should be conducted in a well-ventilated area, preferably in a laboratory fume hood, to prevent inhalation of dust or aerosols.[1][3] In case of a spill, unnecessary personnel should be kept away from the area.[1] Spilled material should not be touched without appropriate protective clothing.[1] For cleanup, absorb solutions with a finely-powdered liquid-binding material and decontaminate surfaces by scrubbing with alcohol.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound and its waste should adhere to federal, state, and local regulations for pharmaceutical and hazardous waste.[1][4]

  • Segregation: All this compound waste, including expired or excess material, and contaminated items (e.g., gloves, vials, and labware), should be segregated from general laboratory waste. This waste should be treated as potentially hazardous pharmaceutical waste.[5]

  • Containerization: Place all this compound waste into a clearly labeled, sealed, and leak-proof container. The container should be designated for hazardous or pharmaceutical waste.

  • Licensed Disposal: Excess and expired this compound should be offered to a licensed hazardous material disposal company.[1] These companies are equipped to handle and dispose of pharmaceutical waste in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[4][6]

  • Incineration: A recommended method for the final disposal of this compound is through incineration in a facility equipped with an afterburner and scrubber.[1] This method ensures the complete destruction of the active pharmaceutical ingredient.

  • Avoid Improper Disposal: Do not dispose of this compound down the drain or in the regular trash.[7] Improper disposal can lead to environmental contamination.[4][5]

Disposal of Contaminated Materials

All materials that have come into contact with this compound must be treated as contaminated waste and disposed of accordingly.

  • Empty Containers: Empty containers should be disposed of in the same manner as the chemical itself.[1]

  • Personal Protective Equipment (PPE): Used gloves, lab coats, and other disposable PPE should be placed in the designated hazardous waste container.

  • Labware: Contaminated glassware and other lab equipment should be decontaminated if possible or disposed of as hazardous waste.

Quantitative Data on Disposal

Disposal MethodKey Considerations
Licensed Hazardous Waste Vendor The primary recommended method for disposal. Ensures compliance with all federal, state, and local regulations.[1]
Incineration Should be performed in a facility with an afterburner and scrubber to ensure complete destruction of the compound.[1]
Landfill Not recommended. Improper disposal can lead to environmental contamination.
Sewer System Prohibited. Can contaminate water supplies.[7]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Osilodrostat_Disposal_Workflow cluster_generation Waste Generation cluster_handling Immediate Handling & Segregation cluster_disposal Final Disposal start This compound Waste Generated (Excess chemical, contaminated materials) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill decontaminate Decontaminate Spill Area spill->decontaminate spill->ppe collect Collect Waste in Designated Hazardous Waste Container licensed_vendor Transfer to Licensed Hazardous Waste Vendor collect->licensed_vendor improper_disposal Improper Disposal (Trash, Drain) collect->improper_disposal decontaminate->collect ppe->collect incineration Incineration with Afterburner and Scrubber licensed_vendor->incineration

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.